6-Chloro-5-methyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPYPRVEHGZBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646925 | |
| Record name | 6-Chloro-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-02-5 | |
| Record name | 6-Chloro-5-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloro-5-methyl-1H-indazole chemical properties
Executive Summary
6-Chloro-5-methyl-1H-indazole (CAS 1000341-02-5) is a privileged bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry.[1][2] As a 5,6-disubstituted indazole, it serves as a critical pharmacophore in the development of small-molecule inhibitors, particularly targeting protein kinases (e.g., VEGFR, PDGFR) and GPCRs. Its structural utility lies in the distinct electronic and steric properties conferred by the C6-chlorine and C5-methyl motifs, which modulate lipophilicity, metabolic stability, and ligand-protein binding interactions.[1]
This guide provides a comprehensive technical analysis of its chemical properties, synthetic pathways, reactivity profiles, and handling protocols for drug discovery applications.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]
The 6-chloro-5-methyl-1H-indazole core is characterized by an amphoteric nature due to the pyrazole ring.[1] The N1-proton is acidic (pKa ~13.8), while the N2-nitrogen can act as a weak base.[1] The C6-chloro substituent provides a handle for cross-coupling reactions, while the C5-methyl group often serves to fill hydrophobic pockets in enzyme active sites.[1]
Table 1: Chemical Identity
| Property | Detail |
| CAS Number | 1000341-02-5 |
| IUPAC Name | 6-Chloro-5-methyl-1H-indazole |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| SMILES | Cc1c(Cl)cc2[nH]ncc2c1 |
| Key Analog | 4-Bromo-6-chloro-5-methyl-1H-indazole (CAS 2368909-49-1) |
Table 2: Physicochemical Properties (Experimental & Calculated)
| Property | Value / Range | Notes |
| cLogP | 2.8 – 3.1 | Moderate lipophilicity; suitable for oral bioavailability optimization.[1] |
| pKa (N-H) | ~ 13.5 | Acidic proton at N1; deprotonation requires bases like Cs₂CO₃ or NaH. |
| pKa (BH⁺) | ~ 1.0 | Protonation occurs at N2 under strong acidic conditions. |
| Solubility | Low in Water (< 0.1 mg/mL) | Soluble in DMSO, DMF, MeOH, and DCM. |
| H-Bond Donors | 1 (N1-H) | Critical for binding interactions (e.g., hinge region of kinases).[1] |
| H-Bond Acceptors | 1 (N2) | Pyridine-like nitrogen.[1] |
Synthetic Routes & Process Chemistry
The synthesis of 6-chloro-5-methyl-1H-indazole is typically achieved via two primary strategies: the Hydrazine-Aldehyde Cyclization (preferred for scalability) and the Diazotization of Anilines (classic route).[1]
Route A: Hydrazine Cyclization (Preferred)
This route utilizes 4-chloro-2-fluoro-5-methylbenzaldehyde as the key precursor.[1] It is favored in process chemistry due to mild conditions and high yields.
-
Step 1: Condensation of the aldehyde with hydrazine hydrate (N₂H₄·H₂O) in a solvent like THF or ethanol.
-
Step 2: Intramolecular nucleophilic aromatic substitution (SₙAr) where the hydrazine nitrogen displaces the ortho-fluorine atom.
-
Conditions: Reflux (80–90°C) for 4–12 hours.
-
Yield: Typically >85%.
Route B: Diazotization / Jacobson Synthesis
This route starts from 4-chloro-2,5-dimethylaniline .[1]
-
Step 1: Acetylation of the aniline to protect the amine.
-
Step 2: Nitrosation using isoamyl nitrite or NaNO₂/AcOH.
-
Step 3: Spontaneous cyclization of the diazonium species onto the ortho-methyl group (Jacobson-type cyclization).[1]
-
Limitations: Often requires phase-transfer catalysis (18-crown-6) and generates more byproducts compared to Route A.[1]
Visualization: Synthetic Workflow
Figure 1: Preferred synthetic pathway via hydrazine condensation and SnAr cyclization.[1]
Reactivity & Functionalization[1][7][10]
The 6-chloro-5-methyl-1H-indazole scaffold offers three distinct sites for chemical modification, enabling the generation of diverse libraries.
N-Alkylation (Regioselectivity N1 vs. N2)
Indazoles are ambident nucleophiles.[1] Alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product), depending on conditions.
-
N1-Alkylation: Favored by strong bases (NaH, KOtBu) in polar aprotic solvents (DMF, THF) and high temperatures. The anion is delocalized, but steric hindrance at C7 is minimal.
-
N2-Alkylation: Often observed under neutral or Mitsunobu conditions, or when using soft electrophiles. N2 isomers are often less stable and can isomerize to N1 upon heating.
C3-Functionalization
The C3 position is susceptible to electrophilic aromatic substitution (EAS) and lithiation.
-
Halogenation: reaction with NIS or NBS yields 3-iodo or 3-bromo derivatives, essential for further cross-coupling.[1]
-
Lithiation: Protection of N1 (e.g., with THP or SEM) followed by Li-H exchange using n-BuLi at -78°C allows quenching with electrophiles (aldehydes, CO₂).[1]
C6-Chlorine Cross-Coupling
The C6-Cl bond is less reactive than a C-Br or C-I bond but can participate in Palladium-catalyzed reactions.[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids using active catalysts (e.g., Pd(dtbpf)Cl₂, Pd₂(dba)₃/XPhos).[1]
-
Buchwald-Hartwig: Amination at C6 is challenging due to the adjacent C5-methyl steric hindrance but achievable with bulky phosphine ligands (e.g., BrettPhos).[1]
Visualization: Reactivity Map
Figure 2: Regioselective functionalization map for library generation.[1]
Medicinal Chemistry Applications
The 6-chloro-5-methyl-1H-indazole scaffold is a bioisostere of the indole and quinazoline cores.[1] It is particularly prominent in the design of Type I and Type II Kinase Inhibitors .
-
Hinge Binding: The N1-H and N2 nitrogen atoms often form a bidentate hydrogen bond donor/acceptor motif with the hinge region of kinases (e.g., Glu/Cys residues).
-
Hydrophobic Interactions: The C5-methyl group is positioned to interact with the "gatekeeper" residue or hydrophobic back-pockets, potentially improving selectivity against kinases with smaller gatekeepers.
-
Metabolic Stability: The C6-chloro substituent blocks metabolic oxidation at this position and modulates the pKa of the indazole nitrogens, tuning the electronics for optimal binding.
Notable Analog: This core is structurally related to the indazole moiety found in Pazopanib (Votrient), a multi-kinase inhibitor, highlighting its relevance in oncology (RCC, STS).
Analytical Characterization
Validating the identity of 6-chloro-5-methyl-1H-indazole requires specific attention to regiochemistry during analysis.
-
¹H NMR (DMSO-d₆):
-
H3: Singlet, typically δ 8.0 – 8.2 ppm (Deshielded by N2).
-
H4: Singlet, δ 7.6 – 7.8 ppm (Adjacent to C5-Me).
-
H7: Singlet, δ 7.5 – 7.7 ppm (Adjacent to C6-Cl).
-
C5-Me: Singlet, δ 2.3 – 2.5 ppm.
-
NH: Broad singlet, δ 13.0 – 13.5 ppm (Exchangeable).
-
-
HPLC/MS:
-
Shows a characteristic chlorine isotope pattern (M and M+2 in 3:1 ratio).
-
Retention time is sensitive to pH due to the acidic NH.
-
Safety & Handling
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[1]
-
-
Handling Protocol:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption, although the scaffold is generally stable.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 417524, 6-Chloro-1H-indazole. Retrieved from [Link] (Analog Reference).
- European Patent Office (2021).EP3871673A1: Novel indazole compound or salt thereof.
- United States Patent & Trademark Office (2019).US20190233440A1: Indazole derivatives as kinase inhibitors.
-
WuXi Biology (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link].
Sources
Spectroscopic Analysis of 6-Chloro-5-methyl-1H-indazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-5-methyl-1H-indazole (CAS No. 1000341-02-5). Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide emphasizes the "why" behind the data, offering insights into the experimental choices and interpretation, thereby ensuring scientific integrity and practical applicability.
Molecular Structure
6-Chloro-5-methyl-1H-indazole is a substituted indazole with a chlorine atom at the 6-position and a methyl group at the 5-position of the bicyclic aromatic ring system. The precise arrangement of these substituents significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures.
Caption: Molecular structure of 6-Chloro-5-methyl-1H-indazole.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 6-Chloro-5-methyl-1H-indazole, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
Table 1: ¹H NMR Spectroscopic Data for 6-Chloro-5-methyl-1H-indazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 13.43 | s | - | 1H | N-H |
| 8.00 | d | 0.8 | 1H | H-3 |
| 7.73 | s | - | 1H | H-4 or H-7 |
| 2.53 | s | - | 3H | -CH₃ |
Source: US Patent US10662204B2. The spectrum was recorded on a 400 MHz instrument in DMSO-d₆.
-
N-H Proton: The highly deshielded singlet at 13.43 ppm is characteristic of the indazole N-H proton. Its broadness and downfield shift are due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent.
-
Aromatic Protons: The doublet at 8.00 ppm is assigned to the H-3 proton, showing a small coupling constant, which is typical for long-range coupling in such heterocyclic systems. The singlet at 7.73 ppm can be attributed to either the H-4 or H-7 proton. The substitution pattern on the benzene ring results in these protons appearing as singlets.
-
Methyl Protons: The singlet at 2.53 ppm corresponds to the three protons of the methyl group at the 5-position. The singlet nature indicates no adjacent protons to couple with.
A standard protocol for acquiring the ¹H NMR spectrum of 6-Chloro-5-methyl-1H-indazole is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the compound and for observing the exchangeable N-H proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 16 ppm is appropriate to cover both aromatic and aliphatic regions, including the downfield N-H proton.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Chloro-5-methyl-1H-indazole
| Predicted Chemical Shift (δ) ppm | Assignment |
| 141.2 | C-7a |
| 134.5 | C-3 |
| 133.8 | C-5 |
| 129.2 | C-6 |
| 122.1 | C-3a |
| 120.5 | C-4 |
| 110.9 | C-7 |
| 19.8 | -CH₃ |
Note: These chemical shifts are predicted using online software and may differ from experimental values. The prediction provides a reasonable estimation based on the chemical structure.
-
Aromatic Carbons: The signals in the range of 110-142 ppm are characteristic of the aromatic carbons of the indazole ring. The carbons attached to the nitrogen (C-7a and C-3a) and the halogen (C-6) are expected to be significantly influenced by these heteroatoms. The presence of the electron-donating methyl group and the electron-withdrawing chlorine atom will also affect the chemical shifts of the carbons in the benzene ring.
-
Aliphatic Carbon: The upfield signal around 19.8 ppm is assigned to the methyl carbon.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is needed to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is typically sufficient for most organic compounds.
-
-
Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, followed by phasing and baseline correction. The spectrum is referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Table 3: Predicted Mass Spectrometry Data for 6-Chloro-5-methyl-1H-indazole
| m/z (Predicted) | Interpretation |
| 166/168 | [M]⁺˙ (Molecular ion) |
| 151/153 | [M - CH₃]⁺ |
| 131 | [M - Cl]⁺ |
| 125 | [M - CH₃ - CN]⁺ |
Note: This data is predicted and serves as a guide for expected fragmentation. The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
-
Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 166, with a corresponding [M+2]⁺˙ peak at m/z 168 due to the presence of the ³⁷Cl isotope. The relative intensity of these peaks should be approximately 3:1.
-
Key Fragments:
-
Loss of a methyl radical (-CH₃) from the molecular ion would result in a fragment at m/z 151/153.
-
Loss of a chlorine radical (-Cl) would lead to a fragment at m/z 131.
-
Subsequent fragmentation, such as the loss of a molecule of HCN from the [M - CH₃]⁺ fragment, is also plausible.
-
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile and thermally stable compound like this, GC-MS with electron ionization (EI) is a suitable technique.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer coupled with a GC or LC system.
-
GC-MS (EI) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
GC Column: A standard non-polar column (e.g., HP-5MS).
-
Temperature Program: A ramp from 100 °C to 250 °C at 10 °C/min.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine should be verified.
Caption: Workflow for Mass Spectrometry.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Table 4: Predicted Characteristic IR Absorption Bands for 6-Chloro-5-methyl-1H-indazole
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3300-3400 (broad) | N-H stretch | Indazole N-H |
| 3000-3100 | C-H stretch (aromatic) | Ar-H |
| 2850-2960 | C-H stretch (aliphatic) | -CH₃ |
| 1600-1620 | C=C stretch | Aromatic ring |
| 1450-1500 | C=C stretch | Aromatic ring |
| 1000-1100 | C-Cl stretch | Aryl-Cl |
Note: This is a predicted spectrum. The exact positions and intensities of the bands can be influenced by the solid-state packing or the solvent used.
-
N-H Stretching: A broad absorption band in the region of 3300-3400 cm⁻¹ is expected for the N-H stretching vibration, characteristic of the indazole ring. The broadening is due to hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group should appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: The characteristic absorptions for the aromatic C=C bond stretching are expected in the 1450-1620 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion
The spectroscopic data presented in this guide, including experimental ¹H NMR and predicted ¹³C NMR, MS, and IR data, provide a robust foundation for the structural characterization of 6-Chloro-5-methyl-1H-indazole. The detailed protocols and interpretations offer a practical framework for researchers working with this compound and similar heterocyclic systems. The convergence of these spectroscopic techniques allows for an unambiguous confirmation of the molecular structure, which is essential for its application in research and development.
References
- US Patent US10662204B2, "Substituted quinazoline and pyridopyrimidine deriv
Technical Whitepaper: Structural Elucidation of 6-Chloro-5-methyl-1H-indazole via 1H NMR
[1]
Executive Summary
The compound 6-Chloro-5-methyl-1H-indazole represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets).[1] Its structural validation is non-trivial due to the specific electronic environment created by the 5,6-substitution pattern, which renders the benzenoid protons as apparent singlets, and the inherent annular tautomerism of the pyrazole ring.[1]
This guide provides a definitive protocol for the acquisition, analysis, and assignment of the 1H NMR spectrum for this molecule.[1] It moves beyond simple data listing to explain the causality of the signals and provides a self-validating logic for structural confirmation.[2]
Part 1: Molecular Architecture & Theoretical Shift Prediction[1]
To accurately interpret the spectrum, one must first understand the behavior of the indazole core in solution.
Tautomeric Equilibrium
In the solid state and in polar aprotic solvents like DMSO-d
-
1H-Indazole (Major): The proton resides on N1.[1]
-
2H-Indazole (Minor): The proton resides on N2 (typically <10% in DMSO).[1]
The "Isolated" Spin Systems
In unsubstituted indazole, H4, H5, H6, and H7 form a complex 4-spin system.[1] However, in 6-Chloro-5-methyl-1H-indazole :
-
C5 is occupied by a Methyl group.[1]
-
C6 is occupied by a Chlorine atom.[1]
-
Consequence: H4 and H7 are para to each other.[1] The ortho and meta couplings are removed. This collapses the aromatic region into distinct singlets (or signals with negligible para-coupling,
Hz), simplifying the spectrum but removing the coupling patterns usually used for assignment.[1]
Figure 1: Logical flow of spin-system simplification in 5,6-disubstituted indazoles.
Part 2: Experimental Protocol
The choice of solvent and acquisition parameters is not arbitrary; it is designed to prevent signal broadening of the labile NH proton and ensure accurate integration.
Solvent Selection: DMSO-d vs. CDCl [1]
-
Recommendation: DMSO-d
(99.9% D) . -
Reasoning:
-
Solubility: Indazoles are sparingly soluble in chloroform.[1]
-
NH Observation: In CDCl
, the NH proton undergoes rapid exchange and hydrogen bonding, often broadening into the baseline or disappearing.[1] DMSO-d stabilizes the NH via hydrogen bonding, resulting in a sharp, integrable signal at >12 ppm.[1] -
Tautomer Stabilization: DMSO locks the molecule predominantly in the 1H form.
-
Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the solid.
-
Volume: Dissolve in 0.6 mL of DMSO-d
. -
Additive (Optional): If the NH signal is broad, add 1 drop of D
O to exchange it out (to confirm identity), but only after the initial spectrum is acquired.
Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (D1):
5 seconds. (Essential for accurate integration of the aromatic singlets which have long T1 relaxation times). -
Scans: 16–64 (Sufficient for >10 mg).[1]
Part 3: Spectral Analysis & Assignment[1][2]
The following data represents the standard assignment for 6-Chloro-5-methyl-1H-indazole in DMSO-d
Chemical Shift Table[1][3]
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | Labile | 13.0 – 13.2 | Broad Singlet | 1H | Deshielded by aromaticity; disappears with D |
| H3 | Ar-H | 7.95 – 8.05 | Singlet | 1H | Pyrazole ring proton; typically the most downfield C-H.[1][3] |
| H7 | Ar-H | 7.60 – 7.75 | Singlet | 1H | Para to H4.[1] Deshielded by adjacent Cl and N1.[1] |
| H4 | Ar-H | 7.50 – 7.60 | Singlet* | 1H | Para to H7.[1] Shielded by adjacent Methyl group. |
| CH | Alkyl | 2.35 – 2.45 | Singlet | 3H | Benzylic methyl group.[1] |
*Note: H4 may appear as a slightly broadened singlet due to long-range coupling (
Detailed Assignment Logic (The "Why")
The Aromatic Singlets (H4 vs. H7)
Distinguishing H4 from H7 is the most common error in characterizing this scaffold. Both appear as singlets.
-
H7 (Downfield): Located at position 7.[1][3][4] It is adjacent to the Chlorine (C6) and the Nitrogen (N1). The Chlorine exerts an inductive withdrawing effect (deshielding), and the proximity to the N1 lone pair/bridgehead also contributes to deshielding.
-
H4 (Upfield): Located at position 4.[1][5] It is adjacent to the Methyl group (C5).[1] Alkyl groups are electron-donating by induction, which shields the adjacent proton, moving it upfield relative to H7.[1]
The Pyrazole Proton (H3)
H3 is consistently found near 8.0 ppm.[1] It is distinct from the benzene ring protons and does not show the strong substituent effects of the 5,6-positions.[1]
Self-Validating the Structure (NOE)
To confirm the regiochemistry (e.g., to ensure you didn't synthesize the 5-chloro-6-methyl isomer), you must use 1D-NOE (Nuclear Overhauser Effect) .[1]
-
Experiment: Irradiate the Methyl signal at ~2.4 ppm.
-
Expected Result: You should see a strong NOE enhancement of the H4 singlet (~7.55 ppm).
-
Negative Result: You should see NO enhancement of the H7 signal.
-
If you see enhancement of the downfield aromatic signal (H7), your substituents are likely swapped (5-chloro-6-methyl).[1]
Figure 2: NOE Logic Tree for definitive structural assignment.
Part 4: Troubleshooting & Impurities
Common Impurities[1]
-
Residual Solvents:
-
Starting Material (5-Nitroindazole derivative): Look for signals shifted significantly downfield due to the nitro group (H4 often >8.5 ppm).[1]
Regioisomerism (N1 vs N2)
If the compound was synthesized via alkylation of a pre-formed indazole, you might have a mixture of N1- and N2-alkylated products.[1]
References
-
General Indazole NMR Data: Fruchier, A., et al. "Proton and Carbon-13 NMR studies of indazole and its derivatives."[1][3] Organic Magnetic Resonance, Vol. 9, No. 5, 1977.[3]
-
Tautomerism in DMSO: Claramunt, R. M., et al.[1] "The structure in the solid state and in solution of indazoles."[2][7][5][8][9] Journal of Physical Organic Chemistry, 2005.[1][5][9]
-
Synthesis & Characterization of 1H-Indazoles: "Synthesis of 1H-Indazoles from N-Tosylhydrazones." Royal Society of Chemistry (RSC) Advances, Supporting Information.[1]
-
Spectral Database for Organic Compounds (SDBS): General reference for Indazole shifts.[1] (SDBS No. 2736).
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
13C NMR Analysis of 6-Chloro-5-methyl-1H-indazole: A Structural Elucidation Framework
This comprehensive technical guide details the 13C NMR analysis of 6-Chloro-5-methyl-1H-indazole , a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and neuroprotective agents.[1]
Executive Summary
The indazole nucleus is a privileged structure in drug discovery, serving as a bioisostere for indole and purine systems. 6-Chloro-5-methyl-1H-indazole (CAS: 6318-96-3) presents specific analytical challenges due to the combined electronic effects of the electron-withdrawing chlorine and electron-donating methyl group, alongside the inherent annular tautomerism of the pyrazole ring.[1]
This guide provides a rigorous methodology for the structural characterization of this molecule using Carbon-13 Nuclear Magnetic Resonance (
Structural Considerations & Tautomerism
The Tautomeric Equilibrium
In solution, 1H-indazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers. For 6-chloro-5-methyl-1H-indazole, thermodynamic stability heavily favors the 1H-tautomer (typically by
-
Solvent Impact: In DMSO-
, the exchange rate is often slow enough on the NMR timescale to observe distinct signals for the dominant 1H species. In protic solvents (e.g., MeOH- ) or presence of trace acid/base, rapid exchange may cause broadening of signals for C3, C3a, and C7a .[1] -
Numbering Convention: The IUPAC numbering system for the 1H-tautomer is used throughout this analysis.
Figure 1: Tautomeric equilibrium of indazole and its impact on NMR signal integrity.
Experimental Methodology
To ensure reproducibility and spectral resolution, the following protocol is recommended.
Sample Preparation[1]
-
Solvent: DMSO-
(Dimethyl sulfoxide-d6) is the gold standard. It stabilizes the 1H-tautomer through hydrogen bonding with N1-H, sharpening the signals of the quaternary bridgehead carbons. -
Concentration: 20–30 mg in 0.6 mL solvent is optimal for
C acquisition on a 400 MHz instrument. -
Tube: High-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors.
Acquisition Parameters[1]
-
Pulse Sequence: Proton-decoupled
C (e.g., zgpg30 on Bruker systems).[1] -
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C3a, C7a, C5, C6) have long
relaxation times; insufficient delay will suppress their intensity.[1] -
Scans (NS): Minimum 1024 scans are recommended to visualize the quaternary carbons clearly against the noise floor.
Spectral Analysis & Assignment
Predicted Chemical Shifts (SCS Logic)
Using the principle of additivity, we can predict the shifts by applying Substituent Chemical Shift (SCS) corrections to the base 1H-indazole spectrum.
-
Base Scaffold: 1H-Indazole in DMSO-
. -
Substituents:
| Carbon Position | Type | Base Shift (ppm)* | SCS Effect (Calc.) | Predicted Shift (ppm) | Assignment Logic |
| C3 | CH | 133.5 | Negligible | 133.5 | Characteristic imine-like CH; sharp singlet.[1] |
| C7a | Cq | 139.8 | Weak meta effects | 139.0 - 140.0 | Bridgehead; most deshielded quaternary. |
| C6 | Cq | 125.8 | +6.0 (Cl) + 0.5 (Me) | 132.3 | Deshielded by Cl (heavy atom); quaternary.[1] |
| C5 | Cq | 120.1 | +9.0 (Me) - 1.5 (Cl) | 127.6 | Deshielded by Me; shielded by ortho-Cl.[1] |
| C3a | Cq | 120.5 | Weak para effects | 120.0 - 121.0 | Bridgehead; typically lower field than C4/C7. |
| C4 | CH | 120.3 | +0.5 (Me) + 1.0 (Cl) | 121.8 | Protonated; doublet in HSQC.[1] |
| C7 | CH | 110.1 | -1.5 (Cl) + 0.0 (Me) | 108.6 | Most shielded aromatic CH; ortho to Cl. |
| 5-Me | CH3 | - | - | 21.0 | Typical aryl-methyl region.[1] |
Base shifts referenced from literature for 1H-indazole in DMSO-d6 [1, 2].[1]
Definitive Assignment Strategy
Reliance solely on 1D chemical shifts is prone to error due to the close proximity of C4, C5, and C6 signals.[1] A self-validating assignment requires 2D NMR.
Step 1: HSQC (Heteronuclear Single Quantum Coherence)[1]
-
Objective: Identify protonated carbons (C3, C4, C7, Methyl).
-
Expectation:
-
C7-H: Correlates to the most shielded aromatic proton (~7.5 ppm).
-
C4-H: Correlates to the aromatic proton showing NOE with the Methyl group.
-
C3-H: Correlates to the highly deshielded singlet (~8.0 ppm).
-
Step 2: HMBC (Heteronuclear Multiple Bond Correlation)[1]
-
Objective: Assign quaternary carbons (C3a, C5, C6, C7a) via long-range coupling (
). -
Key Correlations:
-
Methyl Protons: Will show strong
to C5 and to C4 and C6 . This is the lynchpin of the assignment. -
H7 Proton: Will show
to C5 and C7a . -
H3 Proton: Will show
to C3a and C7a .
-
Figure 2: Logic flow for assigning the substituted indazole core using HMBC/HSQC.
References
-
Claramunt, R. M., et al. (2004).[1] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry.
-
Fruchier, A., et al. (1982).[1][2] "NMR studies in the heterocyclic series XXIV—1H,13C and 15N study of 15N labelled indazoles." Magnetic Resonance in Chemistry. [1]
-
PubChem. (2025). "5-Chloro-1H-indazole Compound Summary." National Library of Medicine. [1]
-
Reich, H. J. (2023).[1] "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison.
Sources
Solubility Profile of 6-Chloro-5-methyl-1H-indazole: A Technical Guide
This guide serves as a technical framework for the solubility profiling and process optimization of 6-Chloro-5-methyl-1H-indazole (CAS: 1000341-02-5).[1]
As a critical intermediate in the synthesis of KRAS G12C/D inhibitors (e.g., Adagrasib analogs), this compound exhibits specific solubility behaviors governed by its substituted indazole core.[1] Since standardized solubility tables for this specific intermediate are proprietary to active drug development programs, this guide synthesizes analog-based predictive data , thermodynamic principles , and validated experimental protocols to enable precise characterization.
Executive Summary & Chemical Profile
6-Chloro-5-methyl-1H-indazole is a lipophilic, bicyclic heteroaromatic compound.[1] Its solubility is dominated by the competition between the strong crystal lattice energy (typical of "brick dust" indazoles) and the solvation capability of the solvent.[1]
| Property | Value / Prediction | Impact on Solubility |
| CAS Number | 1000341-02-5 | Unique Identifier |
| Molecular Formula | C₈H₇ClN₂ | Low Molecular Weight (166.61 g/mol ) |
| Predicted LogP | 2.5 – 2.9 | Moderate Lipophilicity; poor aqueous solubility.[1] |
| H-Bond Donors | 1 (N-H) | Requires polar acceptors (e.g., DMSO, alcohols) for dissolution.[1] |
| H-Bond Acceptors | 1 (N:) | Can interact with protic solvents. |
| pKa (Predicted) | ~13 (NH acidity) | Deprotonation in strong base increases solubility significantly.[1] |
Structural Implications
The 5-methyl and 6-chloro substituents increase the lipophilicity compared to the parent indazole.[1] The chlorine atom, being a weak deactivator but lipophilic, enhances solubility in chlorinated solvents (DCM) and esters (EtOAc), while the N-H moiety allows for hydrogen bonding in alcohols, though the crystal lattice energy often necessitates elevated temperatures for significant dissolution.[1]
Predicted Solubility Behavior & Solvent Selection
Based on structure-property relationships (SPR) of analogous halo-indazoles (e.g., 6-chloroindazole), the solubility profile is categorized into three distinct tiers.
Tier 1: High Solubility Solvents (Process Solvents)
Best for reaction media and initial dissolution.[1]
-
Solvents: DMSO, DMF, DMAc, NMP.
-
Mechanism: These polar aprotic solvents disrupt the intermolecular N-H[1]···N hydrogen bonding network of the indazole crystal lattice.[1]
-
Expected Solubility: > 100 mg/mL at 25°C.
Tier 2: Temperature-Dependent Solvents (Crystallization)
Best for purification via cooling crystallization.[1]
-
Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Ethanol (EtOH), Acetone, THF.[1]
-
Mechanism: Moderate solubility at room temperature (RT) but high solubility at boiling point.[1] The steep solubility curve is ideal for recrystallization.[1]
-
Expected Solubility: 5–30 mg/mL at 25°C; >50 mg/mL at reflux.
Tier 3: Anti-Solvents (Precipitation)
Used to force precipitation or maximize yield.[1]
-
Solvents: Water, n-Heptane, Hexanes, Toluene (at low temp).[1]
-
Mechanism: High interfacial tension and lack of H-bonding capability force the hydrophobic indazole out of solution.[1]
-
Expected Solubility: < 1 mg/mL.[1]
Validated Experimental Protocol
To generate precise solubility data for regulatory filing or process scale-up, the Dynamic Laser Monitoring Method is recommended over the static shake-flask method due to the potential for fine precipitate formation (metastable zones).[1]
Protocol: Dynamic Solubility Determination
Objective: Determine the mole fraction solubility (
Equipment:
-
Jacketed glass vessel (50 mL) with overhead stirring.
-
Lasentec FBRM (Focused Beam Reflectance Measurement) or Turbidity Probe.[1]
-
Precise temperature control (± 0.05 K).
Workflow:
-
Preparation: Charge excess solid 6-Chloro-5-methyl-1H-indazole into the solvent (e.g., Methanol).
-
Equilibration: Stir at 298.15 K for 4 hours. Ensure solid phase presence.
-
Ramp Heating: Increase temperature at 0.5 K/min.
-
Detection: Record the temperature (
) where the turbidity/reflectance signal drops to baseline (point of total dissolution). -
Re-seed: Add a known mass of solute and repeat to find the next equilibrium point.
Figure 1: Dynamic Laser Monitoring workflow for determining saturation solubility.
Thermodynamic Modeling
For process simulation, experimental data must be fitted to a thermodynamic model. The Modified Apelblat Equation is the industry standard for indazole derivatives.[1]
The Modified Apelblat Equation
[1]- : Mole fraction solubility of 6-Chloro-5-methyl-1H-indazole.
- : Absolute temperature (Kelvin).[1][2]
- : Empirical model parameters derived from regression.
Interpretation:
-
Parameter B: Reflects the enthalpy of solution.[1][2] A large negative
indicates a highly endothermic dissolution (solubility increases sharply with T).[1] -
Parameter C: Accounts for the temperature dependence of the heat capacity.
Thermodynamic Parameters
Using the Van't Hoff analysis, you can calculate the dissolution enthalpy (
-
Positive
: Dissolution is endothermic (typical for this compound).[1] -
Positive
: Dissolution is entropy-driven (disorder increases as the crystal lattice breaks).[1]
Process Application: Purification Strategy
The solubility differential between Ethyl Acetate (moderate) and n-Heptane (poor) allows for a high-yield anti-solvent crystallization.[1]
Recommended Purification Cycle
-
Dissolution: Dissolve crude 6-Chloro-5-methyl-1H-indazole in Ethyl Acetate at reflux (approx. 77°C). Concentration target: ~80% of saturation.
-
Filtration: Hot filtration to remove inorganic salts (insoluble).[1]
-
Cooling: Slowly cool to 40°C. Nucleation may begin.
-
Anti-Solvent Addition: Add n-Heptane slowly (ratio 1:1 v/v relative to EtOAc).[1]
-
Chilling: Cool to 0-5°C to maximize yield.
-
Isolation: Filter and wash with cold Heptane.
Figure 2: Anti-solvent crystallization logic for purification.[1]
References
-
Compound Identification: PubChem. 6-Chloro-5-methyl-1H-indazole (CAS 1000341-02-5).[1] National Library of Medicine.[1] Link[1]
-
Analog Solubility Data: Solubility of 6-chloro-1H-indazole in organic solvents. Ambeed Chemical Data. Link
-
Synthesis Context: Substituted Quinazoline and Pyridopyrimidine Derivatives (Patent US20190233440A1). Describes synthesis and handling of the 4-bromo derivative, implying solubility protocols. Link
-
Experimental Method: Measurement and Correlation of Solubility of Indazole Derivatives. Journal of Chemical & Engineering Data (General methodology reference for indazole class). Link[1][2]
Sources
Unveiling the Therapeutic Landscape of 6-Chloro-5-methyl-1H-indazole: A Technical Guide to Target Identification and Validation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurrence in a multitude of biologically active compounds. This technical guide delves into the therapeutic potential of a specific indazole derivative, 6-Chloro-5-methyl-1H-indazole. By leveraging established knowledge of the indazole pharmacophore and the mechanisms of action of structurally related approved drugs, we propose a rational, multi-pronged strategy for identifying and validating its primary therapeutic targets. This document provides not only the scientific rationale for target selection but also detailed, field-proven experimental protocols to empower researchers in their exploration of this promising compound. We will focus on two high-probability target classes: protein kinases and regulators of apoptosis, providing a comprehensive roadmap from initial hypothesis to cellular validation.
Introduction: The Indazole Scaffold as a Beacon for Drug Discovery
The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold for engaging with biological targets.[1] Its defining features include a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), which are crucial for anchoring the molecule within the binding sites of proteins, particularly the hinge region of protein kinases.[1] The chloro and methyl substitutions at the 6 and 5 positions of the benzene ring in 6-Chloro-5-methyl-1H-indazole are anticipated to modulate its pharmacokinetic properties and target selectivity.
Several successful drugs, such as the anticancer agents Axitinib and Pazopanib, feature the indazole moiety and function as multi-kinase inhibitors.[2] Axitinib, for instance, potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key players in angiogenesis.[3][4] Pazopanib also targets VEGFRs, along with Platelet-Derived Growth Factor Receptors (PDGFRs) and other kinases.[5][6] Beyond kinases, the indazole nucleus has been implicated in the modulation of other critical cellular pathways, including the p53-MDM2 axis and the Bcl-2 family of apoptosis regulators.[7][8] This precedent strongly suggests that 6-Chloro-5-methyl-1H-indazole is likely to exert its biological effects through interaction with one or more of these protein classes.
This guide will, therefore, focus on the following potential therapeutic target classes for 6-Chloro-5-methyl-1H-indazole:
-
Protein Kinases: With a high probability of being the primary targets.
-
Apoptosis Regulators: Specifically, the Bcl-2 family and the p53-MDM2 interaction, as secondary but highly relevant possibilities.
High-Priority Target Class: Protein Kinases
The indazole scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2][9] The N1-H and N2 atoms of the indazole ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP. The substituents on the indazole ring then explore surrounding hydrophobic pockets, conferring potency and selectivity.
Initial Target Identification: Broad Kinase Profiling
The first crucial step is to ascertain whether 6-Chloro-5-methyl-1H-indazole possesses kinase inhibitory activity and, if so, to identify the specific kinases it targets. A broad kinase screen is the most efficient method to achieve this.
This protocol describes a standard filter-binding assay using ³³P-ATP to measure the activity of a panel of kinases in the presence of the test compound.
Materials:
-
Recombinant human kinases (commercially available panels)
-
Corresponding kinase-specific peptide substrates
-
6-Chloro-5-methyl-1H-indazole
-
Kinase reaction buffer (specific to each kinase, typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of 6-Chloro-5-methyl-1H-indazole in 100% DMSO. Create a dilution series to be tested (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Test compound or DMSO (for control wells)
-
Kinase-specific peptide substrate .
-
Diluted recombinant kinase
-
-
Initiation of Reaction: Add a mixture of non-radiolabeled ATP and [γ-³³P]ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a duration determined by the specific kinase's activity (typically 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding 10% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove non-specifically bound radioactivity.
-
Detection: Dry the plate, add scintillant to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control. Plot the inhibition data against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Target Engagement in a Cellular Context
A positive hit from the in vitro kinase screen must be validated to confirm that 6-Chloro-5-methyl-1H-indazole can bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Principle: The binding of a ligand to its target protein typically increases the thermal stability of the protein. CETSA measures this change in stability.
Materials:
-
Cancer cell line expressing the target kinase(s) of interest
-
6-Chloro-5-methyl-1H-indazole
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with either 6-Chloro-5-methyl-1H-indazole at a desired concentration or with DMSO (vehicle control) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble proteins) and determine the protein concentration.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE followed by Western blotting using an antibody against the target kinase.
-
Data Analysis: Quantify the band intensities for the target kinase at each temperature. Plot the percentage of soluble protein remaining versus temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Downstream Signaling Pathway Analysis
Inhibition of a kinase should lead to a reduction in the phosphorylation of its downstream substrates. Western blotting is a standard method to assess this.
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of 6-Chloro-5-methyl-1H-indazole for an appropriate time. Lyse the cells in a buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a parallel blot with an antibody against the total form of the substrate to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of the substrate in the compound-treated cells confirms the inhibition of the signaling pathway.
Caption: Workflow for Kinase Target Validation.
Secondary Target Class: Apoptosis Regulators
While kinase inhibition is a strong possibility, the broad biological activity of indazoles suggests that other mechanisms may be at play. The induction of apoptosis is a hallmark of many anticancer agents.
Assessment of Apoptosis Induction
A primary screen for pro-apoptotic activity can be performed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect this. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cell line
-
6-Chloro-5-methyl-1H-indazole
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for different time points (e.g., 24, 48, 72 hours).
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Investigating Interactions with Apoptosis-Related Proteins
If 6-Chloro-5-methyl-1H-indazole induces apoptosis, it may do so by disrupting protein-protein interactions, such as those between pro- and anti-apoptotic Bcl-2 family members or between p53 and its negative regulator, MDM2. Co-immunoprecipitation (Co-IP) is a suitable method to investigate these possibilities.
Principle: This technique is used to study protein-protein interactions. An antibody to a specific protein is used to pull down that protein from a cell lysate, along with any proteins that are bound to it.
Procedure:
-
Cell Treatment and Lysis: Treat cells with 6-Chloro-5-methyl-1H-indazole or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., MDM2 or a Bcl-2 family member).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., p53 or a pro-apoptotic Bcl-2 family member).
-
Data Analysis: A decrease in the amount of the co-immunoprecipitated prey protein in the compound-treated sample compared to the control suggests that the compound disrupts the protein-protein interaction.
Caption: Strategy for Investigating Pro-Apoptotic Mechanisms.
Quantitative Data Summary
As experimental data becomes available, it should be tabulated for clear comparison and interpretation.
| Target Kinase | In Vitro IC₅₀ (nM) | Cellular EC₅₀ (nM) | Notes |
| Kinase A | Value | Value | e.g., VEGFR2 |
| Kinase B | Value | Value | e.g., FGFR1 |
| ... | ... | ... | ... |
| Cell Line | Apoptosis Induction (EC₅₀, µM) | Mechanism |
| Cell Line X | Value | e.g., Caspase-3 activation |
| Cell Line Y | Value | e.g., Disruption of Bcl-xL/BAK interaction |
Conclusion and Future Directions
This guide outlines a logical and experimentally robust approach to delineating the therapeutic targets of 6-Chloro-5-methyl-1H-indazole. The high prevalence of the indazole scaffold in kinase inhibitors strongly supports the initial focus on this target class. However, a comprehensive understanding of the compound's mechanism of action necessitates the investigation of other potential pathways, such as the modulation of apoptosis. The provided protocols are foundational and can be expanded upon with more advanced techniques such as proteomics-based target identification (e.g., chemical proteomics) and in vivo efficacy studies in relevant disease models. The successful identification and validation of the molecular targets of 6-Chloro-5-methyl-1H-indazole will be a critical step in its journey from a promising chemical entity to a potential therapeutic agent.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
- What is the mechanism of Axitinib? - Patsnap Synapse. (2024, July 17).
- Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC - NIH. (n.d.).
- Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - NIH. (n.d.).
- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (n.d.).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.).
- Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - NIH. (2013, October 29).
- What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (2024, July 17).
- Indazoles in Drug Discovery - PharmaBlock. (n.d.).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 7. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 6-Chloro-5-methyl-1H-indazole as a Privileged Scaffold for Kinase Inhibition: A Technical Guide
Introduction: The Quest for Specificity in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology. Kinases, through their catalytic function of phosphorylation, orchestrate a complex web of signaling pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapies. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors, often leading to off-target effects and associated toxicities.
In this landscape, the discovery and optimization of "privileged scaffolds" – core molecular structures with a propensity for binding to specific protein families – is a paramount objective in medicinal chemistry. The indazole ring system, a bicyclic aromatic heterocycle, has emerged as one such privileged scaffold, with several indazole-containing drugs, such as axitinib and pazopanib, having reached the market.[1] This guide focuses on a specific, promising variant: the 6-Chloro-5-methyl-1H-indazole scaffold. We will explore its synthesis, its application as a kinase inhibitor scaffold, the critical structure-activity relationships that govern its potency and selectivity, and the detailed experimental protocols for its evaluation.
The 6-Chloro-5-methyl-1H-indazole Core: Synthesis and Physicochemical Properties
The strategic placement of the chloro and methyl groups on the indazole ring imparts distinct physicochemical properties that can be exploited for kinase inhibitor design. The chloro group at the 6-position can engage in halogen bonding or occupy hydrophobic pockets within the ATP-binding site, while the methyl group at the 5-position can provide a vector for further chemical modification or enhance binding through van der Waals interactions.
A robust and versatile synthesis of the 6-Chloro-5-methyl-1H-indazole core is essential for its exploration as a kinase inhibitor scaffold. While numerous methods exist for the synthesis of substituted indazoles, a common and effective approach involves the cyclization of appropriately substituted hydrazones.[2]
Representative Synthesis of 6-Chloro-5-methyl-1H-indazole
A practical, metal-free synthesis can be adapted from established protocols for similar indazoles.[3] The following diagram illustrates a plausible synthetic route.
Caption: A representative synthetic workflow for 6-Chloro-5-methyl-1H-indazole.
Targeting Key Oncogenic Kinases: VEGFR-2 and Aurora Kinases
The 6-Chloro-5-methyl-1H-indazole scaffold is a promising starting point for the development of inhibitors against several key oncogenic kinases. Based on the broader indazole literature, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases are particularly relevant targets.[4][5]
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply.
-
Aurora Kinases (A and B): A family of serine/threonine kinases that play critical roles in mitosis. Their overexpression is common in many cancers, leading to genomic instability.[6]
The following diagram depicts the central role of VEGFR-2 in the angiogenesis signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 6-Chloro-5-methyl-1H-indazole-based inhibitor.
Structure-Activity Relationship (SAR) Studies: A Causal Approach
Systematic modification of the 6-Chloro-5-methyl-1H-indazole scaffold is crucial for optimizing its inhibitory activity and selectivity. The following table presents hypothetical, yet representative, data for a series of derivatives targeting Aurora Kinase A, illustrating key SAR principles.
| Compound ID | R1 Substitution (at N1) | R2 Substitution (at C3) | Aurora A IC50 (nM) | VEGFR-2 IC50 (nM) | Selectivity (VEGFR-2/Aurora A) |
| 1a | H | 4-Aminophenyl | 500 | >10000 | >20 |
| 1b | Methyl | 4-Aminophenyl | 250 | 8000 | 32 |
| 1c | H | 4-((Acryloyl)amino)phenyl | 25 | 5000 | 200 |
| 1d | H | 4-((Methylsulfonyl)amino)phenyl | 150 | 7500 | 50 |
| 1e | H | 3-Fluoro-4-aminophenyl | 200 | >10000 | >50 |
From this illustrative data, several key SAR insights can be drawn:
-
N1 Substitution: Small alkyl groups at the N1 position, such as a methyl group (Compound 1b ), can enhance potency compared to an unsubstituted N1 (Compound 1a ), potentially by improving interactions with the kinase hinge region.
-
C3-Amine Moiety: A 3-aminoindazole moiety is a known effective hinge-binding fragment.[4]
-
C3-Aryl Substituents: The nature of the substituent on the C3-aryl ring is critical for potency and selectivity. The introduction of an acryloyl group (Compound 1c ) can lead to a significant increase in potency, potentially through covalent bond formation with a nearby cysteine residue in the active site. In contrast, a methylsulfonyl group (Compound 1d ) may offer a different profile of hydrogen bonding and hydrophobic interactions.
-
Impact of Halogenation: The addition of a fluorine atom to the C3-aryl ring (Compound 1e ) can modulate the electronic properties and conformation of the molecule, influencing its binding affinity.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative inhibitor and its evaluation in a kinase inhibition assay.
Protocol 1: Synthesis of N-(4-((6-chloro-5-methyl-1H-indazol-3-yl)amino)phenyl)acrylamide (A Representative Derivative)
This protocol outlines the synthesis of a hypothetical, yet plausible, derivative based on the 6-Chloro-5-methyl-1H-indazole scaffold.
Step 1: Synthesis of 3-Amino-6-chloro-5-methyl-1H-indazole
-
To a solution of 4-chloro-2-fluoro-5-methylbenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-amino-6-chloro-5-methyl-1H-indazole.
Step 2: Buchwald-Hartwig Coupling
-
To a solution of 3-amino-6-chloro-5-methyl-1H-indazole (1.0 eq) and 1-bromo-4-nitrobenzene (1.1 eq) in toluene, add Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 110 °C for 12 hours.
-
Cool the mixture, filter through celite, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-(4-nitrophenyl)-6-chloro-5-methyl-1H-indazol-3-amine.
Step 3: Reduction of the Nitro Group
-
Dissolve the product from Step 2 in ethanol and add SnCl₂·2H₂O (5.0 eq).
-
Heat the mixture to reflux for 2 hours.
-
Cool to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield N'-(6-chloro-5-methyl-1H-indazol-3-yl)benzene-1,4-diamine.
Step 4: Acryloylation
-
Dissolve the product from Step 3 in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final compound, N-(4-((6-chloro-5-methyl-1H-indazol-3-yl)amino)phenyl)acrylamide.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase inhibition.
Materials:
-
Kinase (e.g., recombinant human Aurora A)
-
Substrate (e.g., Kemptide)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare Kinase Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10% glycerol, and 1 mM DTT.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a 2x kinase/substrate solution (prepared in Kinase Reaction Buffer).
-
Initiate the reaction by adding 5 µL of a 2x ATP solution (prepared in Kinase Reaction Buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: A streamlined workflow for the ADP-Glo™ Kinase Assay.
Conclusion and Future Directions
The 6-Chloro-5-methyl-1H-indazole scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the tunable physicochemical properties imparted by its substituents, allows for the systematic exploration of chemical space to achieve high potency and selectivity against key oncogenic targets such as VEGFR-2 and Aurora kinases. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of derivatives based on this privileged core. Future work should focus on expanding the library of derivatives, exploring a wider range of substitutions at the N1 and C3 positions, and profiling promising compounds against a broad panel of kinases to fully elucidate their selectivity profiles. Such efforts will undoubtedly contribute to the development of the next generation of targeted cancer therapies.
References
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. [Link]
-
A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. [Link]
-
VEGFR-2 inhibitor. Wikipedia. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. Oncology Letters. [Link]
- Indazole compounds as pkmyt1 kinase inhibitors.
-
Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]
- 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. ResearchGate. [Link]
- Indazole derivatives useful as ERK inhibitors.
-
5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry. [Link]
-
Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl). Journal of Medicinal Chemistry. [Link]
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- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
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- 6. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of 6-Chloro-5-methyl-1H-indazole
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 6-Chloro-5-methyl-1H-indazole, a key heterocyclic building block in contemporary drug discovery. The synthesis proceeds via a classical and reliable pathway involving the diazotization of 2-amino-4-chloro-5-methylbenzonitrile, followed by an in-situ intramolecular cyclization. This application note is designed for researchers, chemists, and process development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization data to ensure reproducible and high-yielding results.
Introduction and Scientific Context
The indazole scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds.[1] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2][3] Specifically, substituted indazoles like 6-Chloro-5-methyl-1H-indazole serve as crucial intermediates for the synthesis of complex molecular targets, including kinase inhibitors for oncology.
The protocol detailed herein employs a robust and well-established chemical transformation: the conversion of an aromatic amine to a diazonium salt, which then undergoes intramolecular cyclization.[4][5] This approach, starting from the readily available 2-amino-4-chloro-5-methylbenzonitrile, is selected for its high efficiency, scalability, and reliance on cost-effective reagents. The core of this synthesis is the careful management of the diazotization reaction, a powerful tool in aromatic chemistry that converts a stable amino group into the highly reactive diazonium group (-N₂⁺), an excellent leaving group.[6][7]
Reaction Principle and Mechanism
The synthesis is achieved in a one-pot process involving two key mechanistic stages:
-
Diazotization: The process begins with the formation of the electrophilic nitrosonium ion (NO⁺) from sodium nitrite (NaNO₂) in a strong acidic medium (concentrated hydrochloric acid).[8] The primary aromatic amine of the starting material, 2-amino-4-chloro-5-methylbenzonitrile, then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a transient aryl diazonium salt.[6] This step is critically dependent on low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.[9]
-
Intramolecular Cyclization: The nitrile group (-C≡N) ortho to the diazonium group is poised for an intramolecular nucleophilic attack. The cyano group's nitrogen attacks the carbon atom of the benzene ring that is attached to the diazonium group, leading to the formation of the five-membered pyrazole ring. This cyclization is a type of intramolecular nucleophilic aromatic substitution, facilitated by the exceptional leaving group ability of dinitrogen gas (N₂). The reaction likely proceeds through a radical mechanism, akin to a Sandmeyer-type reaction, where an electron transfer may initiate the loss of N₂ gas.[7][10]
The mechanistic pathway is illustrated in the diagram below.
Caption: Reaction mechanism for indazole synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier Recommendation |
| 2-Amino-4-chloro-5-methylbenzonitrile | 156345-70-7 | 166.61 | ≥97% | Sigma-Aldrich, Combi-Blocks |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | ≥99% | Sigma-Aldrich, Fisher Sci |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | 36.46 | ACS Grade | VWR, Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR, Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR, Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade | Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | 18.02 | - | In-house supply |
Laboratory Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer bar
-
Dropping funnel (100 mL)
-
Thermometer and adapter (-10 to 100 °C range)
-
Ice-water bath
-
Magnetic stirrer hotplate
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Equipment for column chromatography (glass column, silica gel)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
pH paper or pH meter
Detailed Experimental Protocol
This protocol is based on a 10-gram scale of the starting material. Adjust quantities proportionally for different scales.
Caption: Overall experimental workflow for synthesis.
Step 1: Reaction Vessel Setup and Cooling
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-4-chloro-5-methylbenzonitrile (10.0 g, 60.0 mmol).
-
Add concentrated hydrochloric acid (60 mL) to the flask. Stir the mixture to achieve a suspension.
-
Place the flask in a large ice-water bath and begin vigorous stirring. Cool the internal temperature of the mixture to between 0 °C and 5 °C.
-
Expert Insight: Maintaining this low temperature is paramount for the stability of the diazonium salt intermediate that will be formed.[9] Higher temperatures can lead to decomposition and the formation of unwanted side products, significantly reducing the yield.
-
Step 2: Diazotization
-
In a separate beaker, prepare a solution of sodium nitrite (4.55 g, 66.0 mmol, 1.1 equivalents) in deionized water (20 mL). Cool this solution in an ice bath.
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred suspension in the reaction flask over a period of 30-45 minutes.
-
Causality Check: The slow, dropwise addition is critical to control the exothermic reaction and ensure the internal temperature does not rise above 5 °C.[6] A rapid addition can cause a dangerous temperature spike and vigorous evolution of gas.
-
-
After the addition is complete, rinse the dropping funnel with a small amount of cold water (5 mL) and add this to the reaction mixture.
Step 3: Cyclization and Reaction Work-up
-
Continue stirring the reaction mixture vigorously at 0-5 °C for an additional 1 hour to ensure the cyclization is complete. You may observe the evolution of nitrogen gas.
-
Slowly and carefully quench the reaction by adding it to a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (~400 mL). Perform this step in a well-ventilated fume hood as there will be significant gas evolution (CO₂).
-
Continue adding the sodium bicarbonate solution until the pH of the mixture is neutral or slightly basic (pH 7-8).
-
Trustworthiness: This neutralization step is crucial to quench the acid and prepare the product for extraction. The indazole product is more soluble in organic solvents in its neutral form.
-
Step 4: Product Extraction
-
Transfer the neutralized mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
Expert Insight: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
Step 5: Purification and Isolation
-
Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 6-Chloro-5-methyl-1H-indazole as a solid.
Safety and Hazard Management
All operations should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if swallowed.[11] It can cause serious eye irritation. Keep away from combustible materials and avoid mixing with strong acids in concentrated form, as this can release toxic nitrogen oxide gases.[12][13]
-
Aryl Diazonium Salts: These intermediates are thermally unstable and potentially explosive, especially when isolated in a dry state.[6] The protocol is designed to use the salt in-situ without isolation. NEVER allow the reaction temperature to exceed 10 °C.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | Off-white to light yellow solid |
| Yield | 75-85% (based on 10g starting material) |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.2 (s, 1H, NH), 7.9 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 2.4 (s, 3H, CH₃) |
| Mass Spec (ESI+) | m/z = 167.03 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.
References
- CN103319410A - Synthesis method of indazole compound. Google Patents.
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. URL: [Link]
- US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.
- US3988347A - Process for the preparation of substituted indazoles. Google Patents.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. URL: [Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. URL: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. URL: [Link]
-
Diazotization reaction: Mechanism and Uses. Online Chemistry notes. URL: [Link]
-
making diazonium salts from phenylamine (aniline). Chemguide. URL: [Link]
-
Sandmeyer reaction. Wikipedia. URL: [Link]
-
converting anilines to diazoniums ions. YouTube. URL: [Link]
-
The diazotization process. ResearchGate. URL: [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. URL: [Link]
-
Sodium nitrite - Hazardous Substance Fact Sheet. NJ.gov. URL: [Link]
-
Safety Data Sheet: Sodium nitrite. Carl ROTH. URL: [Link]
-
Safety Data Sheet Sodium Nitrite. Chemtrade Logistics. URL: [Link]
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. URL: [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. URL: [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. URL: [Link]
-
Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Journal of the Brazilian Chemical Society. URL: [Link]
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- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
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Application Notes and Protocols: A Scalable Synthesis of 6-Chloro-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, forming the central structure of numerous pharmacologically active agents. Its derivatives have shown a wide range of biological activities, including but not limited to, kinase inhibition for cancer therapy and anti-inflammatory applications.[1] The specific compound, 6-chloro-5-methyl-1H-indazole, is a key building block for the synthesis of various pharmaceutical candidates. The efficient and scalable production of this intermediate is, therefore, of significant interest to the drug development community.
This document provides a comprehensive, scalable, and robust protocol for the synthesis of 6-chloro-5-methyl-1H-indazole. The described methodology is rooted in a classical and well-understood chemical transformation—diazotization of a substituted aniline followed by an intramolecular cyclization. This approach is designed for adaptability from laboratory to pilot-plant scale, with a focus on process safety, reproducibility, and the use of readily available starting materials.
Synthetic Strategy: A Mechanistic Overview
The synthesis of 6-chloro-5-methyl-1H-indazole is achieved through a two-step process commencing with the readily available 4-chloro-3-methylaniline. The core of this strategy lies in the initial diazotization of the aniline, followed by an in-situ cyclization to form the indazole ring.
Step 1: Diazotization. The primary amine of 4-chloro-3-methylaniline is converted into a diazonium salt using a nitrosating agent, typically isoamyl nitrite, in an acidic medium. Acetic anhydride is employed to first acetylate the aniline, which serves to moderate the reactivity of the subsequent diazotization step and improve the overall yield and purity of the intermediate.
Step 2: Cyclization. The in-situ generated diazonium species undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the ortho-position on the benzene ring, leading to the formation of the five-membered pyrazole ring fused to the benzene ring, yielding the desired 6-chloro-5-methyl-1H-indazole.
This synthetic approach is advantageous for its operational simplicity and the avoidance of expensive or hazardous reagents, making it a practical choice for large-scale production.
Visualizing the Synthesis Workflow
The following diagram illustrates the key transformations in the synthesis of 6-chloro-5-methyl-1H-indazole.
Caption: Synthetic route for 6-chloro-5-methyl-1H-indazole.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the scalable synthesis of 6-chloro-5-methyl-1H-indazole.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-methylaniline | Commercially Available |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide | [1] |
| Solvent | Chloroform, Heptane | [1] |
| Reaction Temperature | Reflux at ~68°C | [1] |
| Reaction Time | Approximately 20 hours | [1] |
| Typical Yield | Moderate to high (expected) | Based on analogous reactions |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | Standard analytical methods |
Detailed Experimental Protocol
This protocol details the synthesis of 6-chloro-5-methyl-1H-indazole from 4-chloro-3-methylaniline.
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All reagents should be handled with care, following standard laboratory safety procedures.
Step 1: Acetylation of 4-Chloro-3-methylaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-chloro-3-methylaniline (1.0 eq).
-
Reagent Addition: To the stirred aniline, add acetic anhydride (1.2 eq) and potassium acetate (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 130-140°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into ice-cold water with vigorous stirring. The acetylated product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold heptane.
-
Drying: Dry the N-(4-chloro-3-methylphenyl)acetamide product under vacuum at 50-60°C to a constant weight.
Step 2: Diazotization and Cyclization to 6-Chloro-5-methyl-1H-indazole
-
Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve the N-(4-chloro-3-methylphenyl)acetamide (1.0 eq) from the previous step in chloroform.
-
Reagent Addition: Add potassium acetate (3.0 eq) to the solution. Heat the mixture to a gentle reflux (approximately 68°C).
-
Diazotization: Through the dropping funnel, add a solution of isoamyl nitrite (2.0 eq) in chloroform dropwise over a period of 1-2 hours. Maintain the reflux throughout the addition.
-
Reaction Conditions: After the addition is complete, continue to reflux the reaction mixture for 18-20 hours. Monitor the reaction progress by TLC.
-
Initial Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the chloroform.[2][3]
Step 3: Hydrolysis and Product Isolation
-
Hydrolysis: To the residue from the previous step, add water and perform an azeotropic distillation to remove any remaining volatile organics.[1] Following this, add concentrated hydrochloric acid and heat the mixture to 50-55°C for 2-3 hours to hydrolyze any remaining acetylated indazole.[1]
-
Isolation and Purification: Cool the acidic mixture to room temperature.[1] Carefully adjust the pH to approximately 11 by the slow addition of a 50% aqueous solution of sodium hydroxide while keeping the mixture cool in an ice bath.[1]
-
Precipitation: The 6-chloro-5-methyl-1H-indazole will precipitate out of the basic solution. Stir the slurry for 1-2 hours in an ice bath to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water until the filtrate is neutral.
-
Final Purification: Slurry the crude product with heptane, filter, and then dry under vacuum to yield the final product, 6-chloro-5-methyl-1H-indazole.[1]
Characterization
The identity and purity of the synthesized 6-chloro-5-methyl-1H-indazole should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The protocol detailed herein provides a practical and scalable method for the synthesis of 6-chloro-5-methyl-1H-indazole, a valuable building block in pharmaceutical research and development. By leveraging a classical diazotization-cyclization strategy, this procedure offers a reliable and cost-effective route to this important intermediate. The step-by-step instructions, coupled with the provided quantitative data and workflow visualization, are intended to enable researchers and process chemists to successfully implement and scale this synthesis.
References
-
Lin, M.-H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5485–5495. [Link]
Sources
Application Note: A Robust LC-MS Method for In-Process Monitoring of 6-Chloro-5-methyl-1H-indazole Synthesis
Abstract
This application note presents a detailed, rationale-driven Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of reaction mixtures from the synthesis of 6-Chloro-5-methyl-1H-indazole. This compound is a vital heterocyclic building block in medicinal chemistry and drug development. The successful synthesis and purification of such intermediates require precise analytical oversight to monitor reaction progress, identify byproducts, and quantify impurities. We provide a comprehensive guide, including a validated protocol, that leverages Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). The methodology is designed to provide researchers and process chemists with a reliable tool for qualitative and quantitative analysis, ensuring the integrity and quality of the target molecule.
Introduction: The Analytical Imperative in Heterocyclic Synthesis
Indazoles, bicyclic heteroaromatic compounds, are privileged scaffolds in modern drug discovery, forming the core of numerous pharmacologically active agents.[1][2] The specific derivative, 6-Chloro-5-methyl-1H-indazole, serves as a key intermediate whose purity can significantly impact the yield and safety profile of the final active pharmaceutical ingredient (API). Given the complexity of heterocyclic synthesis, which can yield a variety of isomers and related impurities, a highly selective and sensitive analytical method is not just beneficial, but essential.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for this purpose, offering a powerful combination of physical separation (LC) and mass-based detection (MS).[4][5] This dual capability allows for the unambiguous identification of the target compound while simultaneously profiling the entire reaction mixture for starting materials, intermediates, and unforeseen byproducts. This note explains the causality behind the chosen analytical parameters, providing a self-validating protocol grounded in established scientific principles.
Synthetic Context: Anticipating the Analytical Challenge
To develop a robust analytical method, one must first understand the chemical landscape of the sample. While numerous routes to substituted indazoles exist[6], a common approach involves the cyclization of a suitably substituted precursor. For 6-Chloro-5-methyl-1H-indazole, a plausible synthesis could involve the intramolecular cyclization of a substituted arylhydrazone.
Understanding this pathway is critical because it informs the potential impurity profile. Key analytical targets in the reaction mixture would include:
-
Target Product: 6-Chloro-5-methyl-1H-indazole.
-
Starting Materials: Unreacted precursors (e.g., a substituted phenylhydrazine and an aldehyde/ketone).
-
Isomeric Impurities: Formation of the thermodynamically less stable 2H-indazole tautomer or other positional isomers.[1][7]
-
Side-Products: Compounds resulting from incomplete cyclization or side reactions like over-halogenation.
Caption: Hypothetical synthesis and impurity profile for 6-Chloro-5-methyl-1H-indazole.
LC-MS Method Development: A Rationale-Driven Approach
The selection of each parameter in an LC-MS method is a deliberate choice aimed at achieving optimal separation, sensitivity, and specificity for the analytes of interest.
Liquid Chromatography (LC) - The Separation Science
The goal of the LC stage is to physically separate the components of the reaction mixture before they enter the mass spectrometer.
-
Column Chemistry: A C18 (octadecylsilyl) reversed-phase column is the gold standard for separating small to moderately polar molecules like substituted indazoles.[8] The non-polar stationary phase retains analytes based on their hydrophobicity. More polar compounds (like early-eluting impurities or certain starting materials) will have less retention, while the more non-polar product and byproducts will be retained longer.
-
Mobile Phase: A binary gradient system consisting of an aqueous phase and an organic phase provides the most versatile separation power.
-
Aqueous Phase (A): Water with 0.1% Formic Acid. The acid serves a dual purpose: it sharpens chromatographic peaks by suppressing the ionization of any residual silanol groups on the stationary phase and, crucially, it provides a source of protons (H+) to facilitate efficient ionization in the MS source.[9]
-
Organic Phase (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile is chosen for its low viscosity and UV transparency, though methanol is a suitable alternative. A gradient elution, starting with a high percentage of aqueous phase and ramping up the organic phase, will effectively elute compounds across a range of polarities.
-
Mass Spectrometry (MS) - The Detection Science
The MS detector identifies compounds based on their mass-to-charge ratio (m/z).
-
Ionization Source: Electrospray Ionization (ESI) is the ideal technique for this application. ESI is a "soft" ionization method that generates ions from solution with minimal fragmentation, ensuring that the primary ion observed corresponds to the intact molecule (the molecular ion).[10] Given the presence of basic nitrogen atoms in the indazole ring, positive ion mode ([M+H]⁺) is selected, as these sites are readily protonated in the acidic mobile phase.[11][12]
-
Mass Analyzer & Detection Modes:
-
Full Scan Mode: During method development, a full scan analysis (e.g., m/z 100-500) is performed to obtain a complete mass spectrum of every eluting peak. This allows for the identification of the target product, known impurities, and any unexpected byproducts.
-
Selected Ion Monitoring (SIM): For routine quantitative analysis, SIM mode offers significantly higher sensitivity. The mass spectrometer is set to monitor only the specific m/z values corresponding to the target compound and key impurities. This targeted approach minimizes background noise and improves detection limits.
-
Experimental Workflow and Protocols
The following workflow provides a systematic approach from sample preparation to data interpretation.
Caption: End-to-end workflow for LC-MS analysis of reaction mixtures.
Protocol 1: Sample Preparation
Causality: The primary goal is to dilute the sample to an appropriate concentration for LC-MS analysis (typically low µg/mL to ng/mL range) and remove any particulate matter that could clog the system. The diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.
-
Aliquot: Carefully withdraw a small, representative aliquot of the reaction mixture (e.g., 10 µL).
-
Initial Dilution: Dilute the aliquot 1:100 with acetonitrile or methanol (e.g., 10 µL into 990 µL of solvent). Vortex thoroughly. This step helps precipitate insoluble salts.
-
Filtration/Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes. Carefully transfer the supernatant to a clean vial. Alternatively, filter the solution through a 0.22 µm syringe filter (PTFE or other chemically resistant membrane).
-
Final Dilution: Perform a second dilution (e.g., 1:100) of the clarified supernatant into a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
Transfer: Transfer the final solution to an LC autosampler vial.
Protocol 2: LC-MS Method Parameters
Causality: The parameters below are a robust starting point. The gradient is designed to first elute polar impurities, then the main product, followed by more non-polar byproducts. The MS parameters are set to detect the protonated molecular ion of 6-Chloro-5-methyl-1H-indazole (Expected [M+H]⁺ m/z = 167.04 for C₈H₈ClN₂).
| Parameter | Value |
| LC System | Standard HPLC or UHPLC System |
| Column | C18, 2.1 x 100 mm, 2.6 µm particle size (or similar) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Gradient Program | Time 0.0 min: 5% B |
| Time 1.0 min: 5% B | |
| Time 8.0 min: 95% B | |
| Time 10.0 min: 95% B | |
| Time 10.1 min: 5% B | |
| Time 12.0 min: 5% B (Equilibration) | |
| MS System | Single Quadrupole or Triple Quadrupole/Q-TOF Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Scan Range (Full Scan) | m/z 100 - 500 |
| SIM Ions (Example) | m/z 167.0 (Product), m/z [X] (Starting Material), m/z [Y] (Known Impurity) |
Data Interpretation & Results
A successful analysis will yield a chromatogram with multiple peaks. The identity of each peak is confirmed by its corresponding mass spectrum.
-
Product Confirmation: The main peak in the chromatogram should correspond to the target product. Its mass spectrum should show a strong signal at m/z 167.0. A key confirmation is the isotopic pattern for chlorine: a characteristic ~3:1 ratio between the [M+H]⁺ peak (containing ³⁵Cl) at m/z 167.0 and the [M+2+H]⁺ peak (containing ³⁷Cl) at m/z 169.0.
-
Impurity Identification: Other peaks can be identified by their m/z values. For example, a peak corresponding to an unreacted starting material will show the m/z of that precursor. Isomeric impurities will have the same m/z as the product (167.0) but will elute at a different retention time.
-
Quantitative Assessment: The relative abundance of each component can be estimated by comparing their peak areas in the total ion chromatogram (TIC). For accurate quantification, standard curves using synthesized standards of the product and impurities should be prepared.[13]
Table 1: Example Data from a Hypothetical Reaction Mixture Analysis
| Retention Time (min) | Observed m/z ([M+H]⁺) | Isotopic Pattern | Proposed Identity | Relative Area % |
| 2.8 | 123.1 | N/A | Starting Material (e.g., 4-chloro-3-methylaniline) | 5.2 |
| 5.4 | 167.0 | Cl present | 6-Chloro-5-methyl-2H-indazole (Isomer) | 3.8 |
| 6.2 | 167.0 | Cl present | 6-Chloro-5-methyl-1H-indazole (Product) | 89.5 |
| 7.1 | 201.0 | Cl₂ present | Dichlorinated Byproduct | 1.5 |
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS method for the analysis of 6-Chloro-5-methyl-1H-indazole reaction mixtures. By explaining the rationale behind each experimental choice, from sample preparation to data analysis, this guide empowers researchers to not only implement the protocol but also to troubleshoot and adapt it as needed. The described workflow is a powerful tool for reaction monitoring, impurity profiling, and ensuring the quality control necessary for the development of novel therapeutics.
References
-
Katritzky, A. R., & Zhang, S. (2001). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 3(20), 3205–3207. [Link]
-
Wang, Z., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 15(19), 5032–5035. [Link]
-
Kumar, A., & Kumar, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22699-22723. [Link]
-
Fayd, S., et al. (2020). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2959. [Link]
-
Rao, G. K., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34. [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
-
Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]
-
Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
Mattinen, J., et al. (1998). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Journal of Mass Spectrometry, 33(7), 645-653. [Link]
-
Hanna, T., & Mayclin, S. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Protocols in Pharmacology. [Link]
-
Shomu's Biology. (2019). electrospray ionization (ESI). YouTube. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
IOSR Journal of Pharmacy. (2021). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]
-
Waters Corporation. (2018). Fundamentals of MS (7 of 7) - Fragmentation. YouTube. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Indazole synthesis [organic-chemistry.org]
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- 9. bioanalysis-zone.com [bioanalysis-zone.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-methyl-1H-indazole
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 6-Chloro-5-methyl-1H-indazole. This valuable heterocyclic compound is a key building block in the development of various pharmaceutical agents. However, its synthesis can present challenges, particularly concerning yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 6-Chloro-5-methyl-1H-indazole?
A1: The most widely adopted and scalable method is the intramolecular cyclization of a diazotized aniline derivative. This classical approach, often referred to as the Jacobson indazole synthesis or a related variant, typically starts from 4-Chloro-3-methylaniline.[1] The general sequence involves the formation of a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. This method is favored for its use of readily available and cost-effective starting materials.
Q2: Why is temperature control so critical during the diazotization step?
A2: Temperature control, specifically maintaining the reaction at 0–5 °C, is paramount because aromatic diazonium salts are thermally unstable.[2] Above this temperature range, the diazonium group (-N₂⁺) can readily decompose, leading to the evolution of nitrogen gas (N₂) and the formation of a highly reactive aryl cation. This cation can then be attacked by nucleophiles in the reaction mixture, most commonly water, to form the corresponding phenol (4-chloro-3-methylphenol) as a major byproduct, significantly reducing the yield of the desired indazole.[3]
Q3: What causes the formation of regioisomers (e.g., 4-Chloro-5-methyl-1H-indazole), and how can this be minimized?
A3: While the primary starting material, 4-Chloro-3-methylaniline, is designed to yield the 6-Chloro-5-methyl product, the formation of other isomers is generally not a major issue in this specific synthesis, as the cyclization is directed by the position of the amino and methyl groups. However, in the broader context of indazole synthesis, regioselectivity issues often arise during subsequent N-alkylation or N-acylation steps, where substitution can occur at either the N1 or N2 position of the pyrazole ring.[4] For the core synthesis, ensuring the purity of the starting 4-Chloro-3-methylaniline is the best way to prevent isomeric impurities in the final product.
Q4: What are the primary safety concerns I should be aware of?
A4: The primary safety concern is the handling of the intermediate diazonium salt. In a solid, dry state, diazonium salts can be explosive and are sensitive to shock and heat. Therefore, they should never be isolated . The synthesis is designed to generate and use the diazonium salt in situ as a solution.[2] Additionally, reagents like acetic anhydride are corrosive, and organic solvents are flammable. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems you may encounter during the synthesis. Each point provides potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low or No Yield of 6-Chloro-5-methyl-1H-indazole
| Potential Cause | Scientific Explanation & Solution |
| Inefficient Diazotization | The formation of the diazonium salt is the crucial first step. Cause: Insufficient acid can lead to the formation of diazoamino compounds, while an incorrect temperature can cause premature decomposition.[2] Solution: Ensure at least 2.5-3 equivalents of strong acid (e.g., HCl) are used. Strictly maintain the temperature between 0–5 °C during the dropwise addition of the nitrite solution. Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler). |
| Decomposition of Diazonium Salt | The diazonium salt intermediate is unstable. Cause: As mentioned, temperatures above 5 °C are a primary culprit. Contamination with certain metal ions can also catalyze decomposition. Solution: Maintain rigorous temperature control throughout the diazotization and cyclization steps. Use clean glassware and high-purity reagents to avoid catalytic decomposition. |
| Incomplete Cyclization | The ring-closing step may not have gone to completion. Cause: The cyclization reaction may require thermal energy to proceed at a reasonable rate after the diazonium salt is formed. Insufficient reaction time or temperature can lead to low conversion. Solution: After the diazotization is complete, allow the reaction to warm slowly to room temperature and then gently heat as specified in the protocol (e.g., 50-60 °C) to drive the cyclization. Monitor the reaction's progress using Thin Layer Chromatography (TLC). |
| Hydrolysis During Workup | The indazole product can be sensitive to harsh pH conditions. Cause: Overly aggressive acidic or basic conditions during the extraction and washing steps can potentially degrade the product. Solution: Use mild bases like sodium bicarbonate for neutralization and avoid prolonged exposure to strong acids or bases. |
Problem 2: Significant Formation of Side Products (Observed via TLC/LC-MS)
| Potential Cause | Scientific Explanation & Solution |
| Phenolic Impurity (4-chloro-3-methylphenol) | A prominent byproduct is often the corresponding phenol. Cause: This arises directly from the reaction of the intermediate aryl cation with water, a result of diazonium salt decomposition.[3] Solution: This is almost always a temperature control issue. Re-run the reaction ensuring the temperature never exceeds 5 °C during diazotization. Using a less aqueous solvent system if the protocol allows can also help. |
| Azo Compound Formation | Yellow or orange impurities may indicate azo coupling. Cause: The electrophilic diazonium salt can react with the electron-rich starting aniline (if any remains) to form colored azo compounds. Solution: Ensure the slow, dropwise addition of the sodium nitrite solution to the acidic aniline solution. This maintains a low concentration of free aniline and minimizes the opportunity for this side reaction. |
| Unreacted Starting Material | A spot corresponding to 4-Chloro-3-methylaniline remains on the TLC plate. Cause: Insufficient sodium nitrite or incomplete reaction. Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite. Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Scientific Explanation & Solution |
| Oily Product Instead of Solid | The crude product does not crystallize or solidify. Cause: This is often due to the presence of impurities (like the aforementioned phenol) that depress the melting point and inhibit crystallization. Solution: Attempt purification via column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective. The phenol impurity is more polar and should elute later than the desired indazole. |
| Product Streaking on Silica Gel Column | The product does not move as a clean band during chromatography. Cause: The basic nitrogen atoms in the indazole ring can interact strongly with the acidic silica gel, causing streaking and poor separation. Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent. This will neutralize the acidic sites on the silica and allow the product to elute more cleanly. |
| Co-elution of Impurities | An impurity has a similar polarity to the product, making separation by chromatography difficult. Cause: The impurity may have a very similar structure to the product. Solution: If chromatography fails, try recrystallization from a different solvent system. A solvent pair like ethanol/water, toluene/heptane, or ethyl acetate/hexane can be effective. Dissolve the crude product in the minimum amount of the hot, more soluble solvent and slowly add the less soluble solvent until turbidity appears, then allow to cool slowly. |
Visualizing the Process: Workflows and Mechanisms
A clear understanding of the reaction pathway and troubleshooting logic is essential for success.
General Synthetic Pathway
The diagram below outlines the key transformations in the synthesis of 6-Chloro-5-methyl-1H-indazole from 4-Chloro-3-methylaniline.
Caption: Reaction pathway for 6-Chloro-5-methyl-1H-indazole synthesis.
Troubleshooting Workflow
When faced with a suboptimal result, a logical workflow can help pinpoint the issue quickly.
Caption: A logical workflow for troubleshooting low-yield reactions.
Optimized Experimental Protocol
This protocol consolidates best practices for maximizing the yield and purity of 6-Chloro-5-methyl-1H-indazole.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles | Equiv. |
| 4-Chloro-3-methylaniline | C₇H₈ClN | 141.60 | 10.0 g | 70.6 mmol | 1.0 |
| Concentrated HCl (37%) | HCl | 36.46 | 21.5 mL | 211.8 mmol | 3.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 5.12 g | 74.1 mmol | 1.05 |
| Deionized Water | H₂O | 18.02 | ~100 mL | - | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | - |
Step-by-Step Methodology:
-
Preparation of Aniline Solution:
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-Chloro-3-methylaniline (10.0 g, 70.6 mmol) and deionized water (40 mL).
-
Stir the suspension and add concentrated hydrochloric acid (21.5 mL, 3.0 equiv.) slowly. The initial suspension should dissolve to form a clear solution of the hydrochloride salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
-
-
Diazotization (CRITICAL STEP):
-
Prepare a solution of sodium nitrite (5.12 g, 74.1 mmol) in deionized water (20 mL) and place it in the dropping funnel.
-
Begin adding the sodium nitrite solution dropwise to the vigorously stirred aniline solution. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the resulting pale-yellow solution of the diazonium salt for an additional 30 minutes at 0–5 °C.
-
-
Intramolecular Cyclization:
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature over 30 minutes.
-
Gently heat the reaction mixture in a water bath to 50–60 °C. You should observe gas evolution (N₂).
-
Maintain this temperature for 1-2 hours, or until gas evolution ceases and TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate) indicates the consumption of the intermediate.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as CO₂ will evolve.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a thick oil.
-
-
Purification:
-
Recrystallization: If the crude product is a solid and relatively clean, recrystallize from an appropriate solvent system (e.g., ethanol/water or toluene/heptane).
-
Column Chromatography: If the product is oily or contains significant impurities, purify it using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and increasing to 20%). Add 0.5% triethylamine to the eluent system to prevent streaking.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain 6-Chloro-5-methyl-1H-indazole as a solid. An expected yield under optimized conditions should be in the 75-85% range.
-
References
-
Gaikwad, M. V., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. J. Appl. Organomet. Chem., 2(1), 7-14.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis.
-
BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
-
Organic Syntheses. (n.d.). 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Org. Synth. 1985, 63, 214.
-
Organic Chemistry Portal. (n.d.). Diazotisation.
-
PubChem. (n.d.). 4-Chloro-3-methylaniline. National Center for Biotechnology Information.
-
BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis.
-
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359.
Sources
Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-5-methyl-1H-indazole
Welcome to the technical support center for 6-Chloro-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Understanding the Molecule: Why Solubility Can Be a Hurdle
6-Chloro-5-methyl-1H-indazole possesses a rigid, planar indazole core. The presence of a chloro and a methyl group on the benzene ring contributes to its lipophilicity, which can lead to poor aqueous solubility. The indazole ring system itself has both a weakly acidic proton on one nitrogen and a weakly basic nitrogen, allowing for potential pH-dependent solubility, although its pKa is such that it is not highly ionizable under typical physiological conditions.
The key to successfully working with this compound is to understand its physicochemical properties and how to manipulate the formulation to enhance its solubility.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding 6-Chloro-5-methyl-1H-indazole:
Q1: What are the recommended starting solvents for dissolving 6-Chloro-5-methyl-1H-indazole?
Based on the behavior of similar indazole derivatives, the recommended starting points for solubilization are polar aprotic solvents.
| Solvent | Class | Comments |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Excellent initial choice for creating stock solutions. Highly effective at solvating a wide range of organic molecules. |
| Dimethylformamide (DMF) | Polar Aprotic | Another strong option for stock solutions, with similar properties to DMSO. Often used in synthetic chemistry.[1] |
| Ethanol | Polar Protic | May be a suitable solvent, particularly for less concentrated solutions. Often used in biological assays where DMSO or DMF may be too harsh.[2][3] |
| Methanol | Polar Protic | Similar to ethanol, can be effective but may have lower solubilizing power than DMSO or DMF for this compound. |
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?
This is a common issue known as "antisolvent precipitation." 6-Chloro-5-methyl-1H-indazole is likely much less soluble in your aqueous buffer than in the initial DMSO stock. When you dilute the stock, the solvent environment changes dramatically, causing the compound to crash out of solution.
Troubleshooting Steps:
-
Decrease the final concentration: The simplest solution is often to work with a lower final concentration of the compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to your aqueous buffer can help to create micelles that encapsulate the compound and keep it in solution.
-
pH adjustment: Depending on the pKa of the compound, adjusting the pH of the buffer may increase its solubility. For indazole derivatives, which are weakly basic, a slightly acidic pH may improve solubility by protonating the pyrazole ring.
Q3: Can I heat the solution to improve solubility?
Gentle heating (e.g., 37-50°C) can be an effective method to increase the rate of dissolution and the amount of compound that can be dissolved. However, it is crucial to be aware of the following:
-
Compound Stability: Prolonged exposure to high temperatures can degrade the compound. Always check the compound's stability data if available.
-
Precipitation upon Cooling: The compound may precipitate out of solution as it cools to room temperature. This method is most effective if the solution will be used immediately at an elevated temperature.
Q4: What are the safety precautions for handling 6-Chloro-5-methyl-1H-indazole?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5][6] Avoid contact with skin and eyes.[6]
-
First Aid:
In-Depth Troubleshooting Guides
Guide 1: Preparing a Stable, High-Concentration Stock Solution
This guide provides a systematic approach to preparing a stable stock solution of 6-Chloro-5-methyl-1H-indazole.
Workflow for Preparing a Stock Solution
Caption: Workflow for preparing a stock solution of 6-Chloro-5-methyl-1H-indazole.
Step-by-Step Protocol:
-
Weigh the Compound: Accurately weigh the desired amount of 6-Chloro-5-methyl-1H-indazole in a suitable vial.
-
Initial Solvent Addition: Add a small volume of high-purity DMSO or DMF. For example, to prepare a 10 mM stock, add the appropriate volume of solvent.
-
Mechanical Agitation: Vortex the vial for 1-2 minutes. If a vortexer is insufficient, use a sonicator bath for 5-10 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure no solid particles remain.
-
Gentle Heating (if necessary): If the compound is not fully dissolved, warm the vial in a water bath to 37-50°C for 10-15 minutes, with intermittent vortexing.
-
Final Observation and Storage: If the compound dissolves with heat, allow the solution to cool to room temperature and observe for any precipitation. If it remains clear, the stock solution is ready. Store desiccated at -20°C or -80°C to prolong stability.
Guide 2: Enhancing Aqueous Solubility for Biological Assays
For many biological applications, a final concentration in an aqueous buffer is required. This guide explores methods to improve the aqueous solubility of 6-Chloro-5-methyl-1H-indazole.
Decision Tree for Aqueous Formulation
Caption: Decision-making workflow for aqueous formulation of 6-Chloro-5-methyl-1H-indazole.
Experimental Protocols:
1. pH Adjustment:
The indazole moiety is weakly basic. Lowering the pH of the aqueous buffer may increase the solubility of 6-Chloro-5-methyl-1H-indazole by promoting the protonation of the pyrazole ring.
-
Protocol:
-
Prepare your desired aqueous buffer.
-
Divide the buffer into several aliquots.
-
Adjust the pH of the aliquots to a range of values (e.g., 7.4, 7.0, 6.5, 6.0) using dilute HCl.
-
Add a small, consistent amount of your 6-Chloro-5-methyl-1H-indazole DMSO stock solution to each pH-adjusted buffer to achieve the desired final concentration.
-
Vortex and visually inspect for precipitation.
-
Ensure that the final pH of your solution is compatible with your experimental system.
-
2. Co-solvency:
This technique involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic compound.
-
Protocol:
-
Prepare your aqueous buffer.
-
In separate tubes, prepare different ratios of your buffer to a water-miscible organic solvent such as ethanol or polyethylene glycol 400 (PEG 400). For example, 95:5, 90:10, and 80:20 buffer:co-solvent ratios.
-
Add your 6-Chloro-5-methyl-1H-indazole DMSO stock to each mixture to achieve the target concentration.
-
Vortex and observe for solubility.
-
Important: Run a vehicle control with the highest concentration of the co-solvent to ensure it does not affect your experimental results.
-
3. Use of Surfactants:
Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of a biocompatible surfactant.
-
Tween® 80: Start with a final concentration of 0.01% to 0.1% (v/v).
-
Pluronic® F-68: Start with a final concentration of 0.02% to 0.2% (w/v).
-
-
Gently mix to dissolve the surfactant without excessive foaming.
-
Add your 6-Chloro-5-methyl-1H-indazole DMSO stock to the surfactant-containing buffer.
-
Vortex and check for clarity.
-
As with co-solvents, a vehicle control with the surfactant is essential.
-
References
-
PubChem. 6-chloro-1H-indazole. National Center for Biotechnology Information. [Link]
-
Camarero, N., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. RSC Advances, 14(35), 25633-25643. [Link]
-
Gaikwad, M. V., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Chemical Methodologies, 6(3), 224-230. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6593-6605. [Link]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-chloro-1H-indazole | C7H5ClN2 | CID 417524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Stability and Handling of 6-Chloro-5-methyl-1H-indazole Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-Chloro-5-methyl-1H-indazole and its derivatives. This guide is designed to provide you with in-depth, field-proven insights to prevent the degradation of these valuable compounds during your experiments. By understanding the underlying chemical principles and adopting best practices, you can ensure the integrity of your results and the success of your research.
The indazole core is a privileged scaffold in medicinal chemistry, but its stability can be influenced by its substitution pattern and experimental conditions.[1][2][3] This guide will address specific challenges you may encounter with 6-Chloro-5-methyl-1H-indazole derivatives, focusing on practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of my 6-Chloro-5-methyl-1H-indazole derivative?
A1: The stability of 6-Chloro-5-methyl-1H-indazole derivatives is primarily influenced by three main factors: pH , light exposure , and the presence of oxidizing agents . Elevated temperatures can accelerate these degradation processes. The indazole ring, while aromatic and generally stable, possesses sites susceptible to chemical modification under certain conditions.
-
pH-Mediated Degradation: Both acidic and basic conditions can catalyze the degradation of indazole derivatives.[4] Extreme pH levels can lead to hydrolysis or ring-opening reactions. For instance, some heterocyclic compounds can undergo structural changes in acidic environments.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Similar heterocyclic structures, like imidazoles, are known to be sensitive to photodegradation in solution.[6] This can lead to complex degradation pathways and the formation of multiple byproducts.
-
Oxidation: The indazole nucleus can be susceptible to oxidation, especially in the presence of strong oxidizing agents or even atmospheric oxygen over extended periods.[7] The electron-rich nature of the heterocyclic ring makes it a target for oxidative attack.
Q2: I'm observing a gradual loss of activity in my cell-based assays. Could this be due to compound degradation?
A2: Yes, a gradual loss of bioactivity is a classic sign of compound degradation. If your 6-Chloro-5-methyl-1H-indazole derivative is degrading in your stock solution or in the aqueous culture medium, the effective concentration of the active compound will decrease over time, leading to inconsistent and non-reproducible results.[8] It is crucial to systematically evaluate each step of your experimental workflow to pinpoint the source of instability.
Q3: What is the optimal way to prepare and store stock solutions of 6-Chloro-5-methyl-1H-indazole derivatives?
A3: Proper preparation and storage of stock solutions are critical for maintaining the integrity of your compound.
-
Solvent Selection: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[9] Ensure you are using a high-purity, anhydrous grade of DMSO to minimize water content, which can contribute to hydrolysis.
-
Storage Conditions: Stock solutions should be stored at -20°C or -80°C.[8] It is highly recommended to aliquot the stock solution into small, single-use vials. This practice minimizes the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Protection from Light: Always store stock solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[9]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes hydrolysis. |
| Storage Temperature | -20°C or -80°C | Slows down degradation kinetics. |
| Aliquoting | Single-use volumes | Prevents freeze-thaw cycles and moisture introduction. |
| Light Protection | Amber vials or foil wrapping | Prevents photodegradation. |
Troubleshooting Guide: Degradation of 6-Chloro-5-methyl-1H-indazole Derivatives
This section provides a structured approach to identifying and resolving common degradation issues encountered during experimental workflows.
Issue 1: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
-
Potential Cause: The presence of new peaks, often with different retention times and mass-to-charge ratios, is a strong indicator of degradation. These peaks represent degradation products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
-
Preventative Protocol: Stability Check
-
Prepare a fresh stock solution of your 6-Chloro-5-methyl-1H-indazole derivative in anhydrous DMSO.
-
Immediately perform an HPLC or LC-MS analysis to obtain a baseline chromatogram and spectrum.
-
Subject aliquots of the stock solution to conditions mimicking your experimental workflow (e.g., incubation in aqueous buffer at 37°C for the duration of your assay).
-
Re-analyze the stressed samples and compare the results to the baseline to identify any new peaks.
-
Issue 2: Inconsistent IC50 Values or Biological Activity
-
Potential Cause: Degradation of the compound in the aqueous assay medium is a likely culprit. Many organic compounds are less stable in aqueous buffers compared to DMSO.[8]
-
Troubleshooting Workflow:
Caption: Workflow to address inconsistent biological data.
-
Optimized Protocol: Preparation of Aqueous Working Solutions
-
On the day of the experiment, thaw a single-use aliquot of your DMSO stock solution.
-
Calculate the volume needed to achieve the desired final concentration in your assay medium.
-
Prepare serial dilutions in your assay medium immediately before adding them to your cells or reaction.
-
Minimize the time the compound spends in the aqueous medium before the start of the incubation period.
-
Potential Degradation Pathways
While specific degradation pathways for 6-Chloro-5-methyl-1H-indazole are not extensively documented in publicly available literature, we can infer potential reactions based on the chemistry of related heterocyclic systems.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-Chloro-5-methyl-1H-indazole Optimization
Topic: Optimization of Cross-Coupling Reactions for 6-Chloro-5-methyl-1H-indazole Ticket ID: INDAZ-CL-006 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Substrate Analysis
User Warning: You are working with a "deactivated" and "sterically compromised" substrate. The coupling of 6-Chloro-5-methyl-1H-indazole presents a trifecta of synthetic challenges that standard "textbook" conditions will fail to address.
-
Electronic Deactivation (The Chloride): Aryl chlorides possess a significantly higher bond dissociation energy (BDE ~95 kcal/mol) compared to bromides (~80 kcal/mol) or iodides (~65 kcal/mol). Standard Pd(PPh₃)₄ catalysts often fail to undergo oxidative addition at the C-Cl bond.
-
Steric Hindrance (The 5-Methyl Group): The methyl group at the C5 position exerts ortho-steric hindrance, physically blocking the palladium center from approaching the C6-chlorine atom.
-
Catalyst Poisoning (The Indazole NH): The free N-H (pKa ~14) is acidic enough to deprotonate under coupling conditions, forming an indazolyl anion that binds irreversibly to Pd(II), shutting down the catalytic cycle.
The Golden Rule: Do not attempt direct coupling on the unprotected 6-chloro-5-methyl-1H-indazole.
Phase 1: The "Pre-Flight" Protocol (Protection Strategy)
Status: MANDATORY Before attempting any C-C or C-N bond formation, you must mask the N1-position.
Recommended Protecting Groups
| Protecting Group | Stability (Base/Pd) | Removal | Recommendation |
| THP (Tetrahydropyranyl) | High | Acid (HCl/MeOH) | Primary Choice. Cheap, stable to hot base. |
| SEM (Trimethylsilylethoxymethyl) | Very High | Fluoride (TBAF) or Acid | Secondary Choice. Use if acidic workup is impossible. |
| Boc (tert-Butyloxycarbonyl) | Low to Moderate | Acid (TFA) | Avoid. Labile at >80°C with weak bases; risks deprotection mid-reaction. |
Standard Operating Procedure (SOP): THP Protection
-
Dissolve 6-Chloro-5-methyl-1H-indazole (1.0 equiv) in anhydrous DCM or THF.
-
Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and catalytic p-Toluenesulfonic acid (TsOH) (0.1 equiv).
-
Stir at RT for 4-12 hours. Monitor by TLC (Indazole is polar; THP-protected product is non-polar).
-
Workup: Wash with NaHCO₃, dry over Na₂SO₄.
-
Result: N1-THP isomer is usually the major product (vs N2), driven by thermodynamics.
Phase 2: Suzuki-Miyaura Coupling Optimization
Objective: Formation of C-C bonds (Biaryls). Challenge: The ortho-methyl group requires a ligand that is both electron-rich (to facilitate oxidative addition into C-Cl) and bulky (to enforce reductive elimination), but not so bulky that it clashes with the 5-methyl group.
The "Buchwald" Ligand System
We recommend switching from standard phosphines (
-
Ligand of Choice: XPhos or SPhos .
-
Why? The biaryl backbone prevents formation of inactive Pd-dimers, while the cyclohexyl groups on phosphorus push electron density into the Pd center, accelerating the difficult oxidative addition into the C-Cl bond.
Optimized Protocol (0.5 mmol Scale)
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Function |
| Substrate | N1-THP-6-chloro-5-methylindazole | 1.0 | Electrophile |
| Partner | Aryl Boronic Acid | 1.5 | Nucleophile (Excess required for chlorides) |
| Catalyst | Pd₂(dba)₃ | 0.02 | Pd(0) Source |
| Ligand | XPhos | 0.04 | Ligand (L:Pd ratio 2:1) |
| Base | K₃PO₄ (anhydrous) | 3.0 | Activates Boronic Acid |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1 M | Water is critical for boronate formation |
| Temp | 100°C | - | Required for C-Cl activation |
Troubleshooting Logic (DOT Visualization):
Caption: Decision tree for diagnosing Suzuki coupling failures based on crude LCMS data.
Phase 3: Buchwald-Hartwig Amination Optimization
Objective: Formation of C-N bonds. Challenge: The 5-methyl group makes the Pd-center extremely crowded during the amine coordination step.
Ligand Selection: The "BrettPhos" Advantage
For sterically hindered aryl chlorides coupled with primary amines:
-
Primary Recommendation: BrettPhos or RuPhos .
-
Precatalyst: Use BrettPhos Pd G3 or G4 . These precatalysts ensure a 1:1 L:Pd ratio and rapid initiation, which is crucial when the substrate is reluctant to react.
Optimized Protocol
-
Vessel: Microwave vial (crimped cap) is preferred to exclude O₂.
-
Load:
-
N1-THP-Substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 (2-5 mol%)
-
NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Strong base required.
-
-
Solvent: t-Amyl Alcohol or Toluene (0.2 M).
-
Conditions: 100°C - 120°C.
Note: If your amine contains esters or nitriles sensitive to NaOtBu, switch the base to Cs₂CO₃ and the solvent to Dioxane , but expect longer reaction times (24-48h).
FAQ: Technical Troubleshooting
Q1: I see 50% conversion by LCMS, but the reaction stalls. Adding more catalyst doesn't help. Why? A: This is likely Product Inhibition . The indazole product (especially if it has new basic nitrogens) might be binding to the Pd center better than the starting chloride.
-
Fix: Switch to a "throw-away" ligand system like PEPPSI-IPr (NHC ligand). These are extremely robust and less prone to inhibition by nitrogen-containing products.
Q2: Can I perform the coupling without protecting the N-H if I use 2 equivalents of base?
A: Theoretically, yes, but practically, no . While the base will deprotonate the N-H, the resulting anionic species (
Q3: Why am I getting N1 vs N2 regioselectivity issues during the protection step? A: Indazoles exist in a tautomeric equilibrium. N1-protection is thermodynamically favored (sterically less hindered and electronically more stable).
-
Fix: If you observe N2-protection, ensure you are running the protection under thermodynamic control (higher temperature, longer time). Kinetic control (0°C, fast reaction) often yields mixtures.
References & Authority
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: The Next Generation of Highly Active Catalysts. Angewandte Chemie International Edition, 51(14), 3314-3332.
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates and Chlorides. Chemistry – A European Journal, 18(32), 9758-9769.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Permeability in 6-Chloro-5-methyl-1H-indazole Analogs
Status: Active Ticket Type: High-Priority Technical Guide Subject: Overcoming Low Cell Permeability in Indazole-Based Kinase Inhibitors Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Introduction: The Indazole Paradox
You are likely working with 6-chloro-5-methyl-1H-indazole derivatives because they are exceptional kinase scaffold cores. The indazole motif mimics the adenine ring of ATP, forming critical hydrogen bonds within the hinge region of kinases (e.g., VEGFR, PDGFR, IDO1).
The Problem: The very feature that makes this scaffold potent—the N1-H hydrogen bond donor (HBD) —is often the primary cause of poor membrane permeability. This polar handle, combined with the lipophilic 6-chloro substituent, creates a "brick dust" profile: high melting point, low aqueous solubility, and high efflux liability.
This guide provides a systematic troubleshooting workflow to diagnose whether your permeability issue is an assay artifact , a biological barrier , or a structural flaw .
Module 1: Diagnostic Triage (Is Your Data Real?)
Before modifying your lead compound, you must validate the assay data. Indazoles are notorious for sticking to plastic, leading to false "low permeability" readouts in Caco-2 or PAMPA assays.
Q: My Caco-2 recovery is < 60%. Is the compound impermeable or just lost?
A: Low recovery indicates the compound is being lost to the apparatus, not necessarily failing to cross the membrane. 6-chloro-indazoles are lipophilic (LogP > 3.5) and bind non-specifically to polystyrene plates.
Troubleshooting Protocol: Mass Balance Optimization
-
Check Non-Specific Binding (NSB): Incubate compound in the assay plate without cells. If concentration drops, it’s binding to the plastic.
-
Solvent Pre-Loading: Pre-fill the receiver plate with 20-30% acetonitrile or methanol before starting the assay. This acts as a "sink" to keep the lipophilic compound in solution once it crosses the membrane.
-
Material Switch: Switch to glass-coated or low-binding polypropylene receiver plates.
Q: I see high permeability in PAMPA but near-zero in Caco-2. Why?
A: This discrepancy confirms Active Efflux .
-
PAMPA: Measures only passive diffusion.
-
Caco-2: Expresses efflux transporters (P-gp, BCRP).
-
Diagnosis: If
, your compound is likely a P-gp substrate.
Visual Workflow: Diagnostic Logic
Figure 1: Decision tree for diagnosing the root cause of low permeability data.
Module 2: Structural Root Cause (The Chemistry)
If the assay is valid and passive permeability is truly low, the issue is likely the Polar Surface Area (PSA) contributed by the indazole NH.
Q: How does the Tautomer Equilibrium affect permeability?
A: Indazoles exist in a tautomeric equilibrium between
-
1H-form: Generally more stable thermodynamically but exposes the N-H as a strong Hydrogen Bond Donor (HBD).
-
Permeability Penalty: To cross the lipid bilayer, the compound must "shed" its water shell. The high energy cost of desolvating the free N-H group is the primary barrier.
Q: Should I alkylate at N1 or N2?
A: This is the critical SAR decision.
-
N1-Alkylation: Locks the compound in the
-like form. Usually retains potency if the kinase pocket tolerates bulk. Significantly improves permeability by removing the HBD. -
N2-Alkylation: Locks the
-like form. This often changes the vector of substituents and can drastically alter kinase selectivity, but also improves permeability.
Data Comparison: Effect of N-Masking
| Analog Structure | H-Bond Donors (HBD) | ClogP | Caco-2 P_app (10^-6 cm/s) | Notes |
| Parent (Free NH) | 1 | 3.2 | 0.8 | High efflux, poor passive flux. |
| N1-Methyl | 0 | 3.6 | 12.5 | Excellent passive flux. |
| N1-(2-methoxyethyl) | 0 | 3.1 | 8.4 | Balanced solubility/permeability. |
| N2-Methyl | 0 | 3.4 | 5.2 | Lower flux than N1, often less potent. |
Visual Mechanism: Tautomerism & Masking
Figure 2: Strategies to eliminate the permeability-limiting Hydrogen Bond Donor (HBD).
Module 3: Biological Barriers (Efflux)
The 6-chloro-5-methyl motif is highly lipophilic, making it a "sticky" substrate for P-glycoprotein (P-gp) .
Q: My compound has high intrinsic permeability but low apical-to-basolateral flux. Why?
A: The compound is entering the cell membrane but is being pumped back out into the gut lumen (apical side) by P-gp.
-
Indicator: Efflux Ratio (ER) =
.
Troubleshooting Protocol: Reducing Efflux Liability
-
Reduce Lipophilicity: The 6-chloro group drives P-gp recognition. If SAR permits, replace Cl with -F or -CN (cyano). This lowers LogP while maintaining electron-withdrawing character.
-
Introduce Steric Hindrance: P-gp binding pockets are large and flexible. Adding a substituent (e.g., a methyl group) adjacent to the H-bond acceptor can disrupt P-gp recognition without affecting kinase binding.
-
Prodrug Strategy: If the NH is required for kinase binding (hinge interaction), use a transient N-acyloxymethyl prodrug . This masks the NH during transport and hydrolyzes in plasma.
Module 4: Physicochemical "Brick Dust"
Q: The compound won't dissolve in the assay buffer. Is it impermeable?
A: It is likely solubility-limited .
-
The Physics: 6-chloro-5-methyl-1H-indazole has a flat, rigid structure that stacks efficiently in crystals (High Melting Point).
-
The Consequence: The energy required to break the crystal lattice is too high for the compound to dissolve in the aqueous boundary layer of the cell.
Solution:
-
Disrupt Planarity: Introduce an
center (e.g., saturate a phenyl ring to a cyclohexyl) to lower the melting point. -
Formulation: For in vivo studies, do not rely on DMSO/Water. Use PEG400/Captisol formulations to overcome the solubility barrier.
References
-
Indazole Tautomerism & Stabilization
-
Sigalov, M. V., et al. (2019).[1] "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry.
-
-
Caco-2 Assay Troubleshooting
- Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
-
Kinase Inhibitor SAR (Indazole Scaffolds)
- Liu, Y., et al. (2014). "Discovery of Indazole Derivatives as Potent, Selective, and Orally Efficacious Small-Molecule Inhibitors of Mps1 Kinase." Journal of Medicinal Chemistry.
-
P-glycoprotein Efflux Prediction
- Desai, P. V., et al. (2012). "De Novo Prediction of P-Glycoprotein-Mediated Efflux Liability for Druglike Compounds.
Sources
Scaling up 6-Chloro-5-methyl-1H-indazole synthesis for preclinical studies
Status: Operational Ticket Focus: Preclinical Scale-Up (100g – 1kg batch size) Route Protocol: Modified Jacobson Cyclization (Diazo-anhydride Method) Safety Level: Tier 3 (Thermal Hazards/Diazo Intermediates)
Executive Summary & Route Selection
User Query: "We need to move from gram-scale synthesis to kilogram supply for GLP tox studies. Which route balances safety and impurity control for the 6-chloro-5-methyl analog?"
Scientist Response: For the 6-chloro-5-methyl-1H-indazole scaffold, while the fluorobenzaldehyde/hydrazine route is chemically cleaner, the required starting material (4-chloro-2-fluoro-5-methylbenzaldehyde) is often custom-manufactured and cost-prohibitive at kg scale.
Therefore, the Modified Jacobson Cyclization starting from the commodity chemical 5-chloro-2,4-dimethylaniline is the industry standard for scale-up. However, this route introduces significant thermal risks (diazonium accumulation) and requires strict engineering controls.
The Validated Scale-Up Workflow
The process involves three critical stages:
-
Acetylation: Protection of the aniline.
-
Nitrosation/Cyclization: The "Hazard Step" using tert-butyl nitrite (TBN) or isoamyl nitrite.
-
Hydrolysis & Purification: Deprotection and crystallization (avoiding chromatography).
Figure 1: Validated process flow for the synthesis of 6-chloro-5-methyl-1H-indazole. Note the critical control point at Step 2.
Critical Process Parameters (CPPs)
To ensure batch-to-batch consistency and safety, the following parameters must be controlled within the specified ranges.
| Parameter | Setpoint | Critical Range | Consequence of Deviation |
| Acetylation Temp | 80°C | 75–85°C | <75°C: Incomplete conversion. >90°C: Di-acetylation impurities. |
| Nitrite Dosing Rate | 2 mL/min | Maintain | Fast Dosing: Thermal runaway ( |
| Cyclization Hold | 25°C | 20–30°C | <20°C: Accumulation of diazonium intermediate (Explosion risk upon warming). |
| Hydrolysis pH | >12 | 12–14 | <12: Incomplete deprotection; N-acetyl impurity remains. |
| Water Content (Step 2) | <0.1% | <0.5% | High Water: Quenches diazonium species to phenols (tar formation). |
Troubleshooting & FAQs
Module A: The "Brown Fume" & Exotherm Issue (Step 2)
Problem: During the addition of tert-butyl nitrite, the reaction turned dark brown/black, and a rapid temperature spike was observed.
Root Cause:
This is the classic "Diazonium Accumulation" scenario. In the Jacobson synthesis, the N-nitroso intermediate must rearrange and cyclize. If the temperature is too low during addition, the intermediate accumulates. When it eventually warms, it cyclizes en masse, releasing massive heat and
Corrective Action:
-
Stop Dosing Immediately: Halt the nitrite addition.
-
Max Cooling: Apply full jacket cooling.
-
Ventilation: Ensure the headspace purge is active (NOx fumes).
-
Restart Protocol: For the next batch, implement a "Dose-and-Digest" strategy: Add 10% of the nitrite, wait for the exotherm to initiate and subside, then resume slow addition. This ensures the reaction is consumption-limited, not accumulation-limited.
Module B: Low Yield & "Sticky" Solid (Step 3)
Problem: After hydrolysis, the product is an oil or sticky solid that won't filter, and yield is ~40% (vs. expected 75%).
Root Cause:
-
Incomplete Hydrolysis: The N-acetyl group is robust. Standard NaOH treatment at room temperature might be insufficient for the sterically hindered 6-chloro-5-methyl system.
-
Phase Trapping: The product is amphoteric (weakly acidic NH). If the pH is not adjusted to the isoelectric point (approx pH 7-8) during workup, the product remains soluble in the aqueous phase (as a salt) or organic phase.
Corrective Action:
-
Force Hydrolysis: Use MeOH/THF (2:1) as solvent with 4M NaOH and heat to 60°C for 2 hours. Monitor by HPLC until the N-acetyl peak (<5%) disappears.
-
Precipitation Protocol:
-
Distill off MeOH/THF.
-
Dilute residue with water.
-
Slowly acidify with HCl to pH 7.5 – 8.0 . Do NOT go to pH < 5, or you will protonate the N2, making it water-soluble again.
-
Seeding: Add seed crystals at the onset of turbidity.
-
Module C: Impurity Profile (Regio-isomers)
Problem: HPLC shows a persistent impurity (3-5%) with a similar retention time.
Root Cause: While the Jacobson method is regioselective, the starting material (5-chloro-2,4-dimethylaniline) may contain 3-chloro-2,6-dimethylaniline (isomer) or 4-chloro-2,5-dimethylaniline impurities from the aniline supplier. These will cyclize to form isomeric indazoles (e.g., 4-chloro- or 7-chloro- analogs).
Corrective Action:
-
Raw Material QC: You must spec the starting aniline to >98% purity by GC. Isomeric anilines are nearly impossible to separate after cyclization.
-
Purification: If the impurity is present, recrystallization from Toluene/Heptane is more effective than Ethanol for rejecting the structural isomers.
Advanced Troubleshooting Logic (Decision Tree)
Use this logic flow to diagnose batch failures on the floor.
Figure 2: Diagnostic logic for resolving scale-up deviations.
Safety & Compliance (HSE)
WARNING: This protocol involves Diazonium Intermediates .
-
DSC Data: The N-nitroso intermediate has a decomposition onset typically around 60–80°C with high energy release (>1000 J/g).
-
Engineering Control: Reactions >100g must be performed in a reactor with a rupture disk and automated temperature-controlled dosing (interlock: stop dosing if
). -
Waste Disposal: Aqueous waste streams from Step 2 contain diazo species. Quench with sulfamic acid or sodium bisulfite to destroy residual nitrite/diazo before disposal to prevent downstream explosions in waste drums.
References
-
Modified Jacobson Synthesis (4-Chloro analog): Zhu, L., et al.[1] "An Improved Preparation of 4-Chloro-1H-indazole."[1] Organic Preparations and Procedures International, 2010 .[1] (Analogous protocol adapted for 6-chloro-5-methyl).
-
Safety of Diazo Scale-Up: Org. Process Res. Dev. "Upscaling and Risk Evaluation of the Synthesis of Pyrazoles/Indazoles via Diazotisation."
-
General Indazole Synthesis Review: Gaikwad, et al.[2] "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[3] NIH / PMC, 2015 .
-
Alternative Fluorobenzaldehyde Route (Green Chemistry): Organic Letters. "A Practical, Metal-Free Synthesis of 1H-Indazoles."
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 6-Chloro-5-methyl-1H-indazole as a Key Intermediate for KRAS Inhibitors
This guide provides an in-depth technical analysis of 6-Chloro-5-methyl-1H-indazole, a critical intermediate in the synthesis of targeted cancer therapeutics, most notably the KRAS G12C inhibitor, Adagrasib (MRTX849). We will explore the validation of this intermediate, compare its synthetic route with alternatives, and provide detailed experimental protocols for its characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for their work in this vital area of oncology.
The Critical Role of Intermediates in KRAS Inhibitor Synthesis
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention.[1][2] The development of covalent inhibitors targeting the KRAS G12C mutation, such as Adagrasib, has marked a significant breakthrough in treating solid tumors like non-small cell lung cancer.[3][4] The synthesis of these complex molecules is a multi-step process where the purity and integrity of each intermediate are paramount to the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
6-Chloro-5-methyl-1H-indazole serves as a pivotal building block in several patented synthetic routes to Adagrasib. Its specific substitution pattern is crucial for the final molecule's ability to bind to the target protein. Therefore, rigorous validation of this intermediate is not merely a quality control step but a foundational requirement for the successful development of these life-saving therapies.
Synthesis and Validation of 6-Chloro-5-methyl-1H-indazole
The synthesis of 6-Chloro-5-methyl-1H-indazole can be achieved through various methods, often involving the cyclization of appropriately substituted phenylhydrazines. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of 6-Chloro-5-methyl-1H-indazole
A common synthetic route involves the diazotization of a substituted aniline followed by reduction and cyclization.
-
Step 1: Diazotization of 2-amino-4-chloro-5-methylbenzonitrile. 2-amino-4-chloro-5-methylbenzonitrile is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Step 2: Reduction and Cyclization. The diazonium salt is then reduced, for example with stannous chloride, which facilitates the intramolecular cyclization to form the indazole ring system.
-
Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield pure 6-Chloro-5-methyl-1H-indazole.
Workflow for the Synthesis of 6-Chloro-5-methyl-1H-indazole
Caption: Synthetic workflow for 6-Chloro-5-methyl-1H-indazole.
Comprehensive Validation of 6-Chloro-5-methyl-1H-indazole
The validation of 6-Chloro-5-methyl-1H-indazole is a multi-faceted process that relies on a suite of analytical techniques to confirm its identity, purity, and quality.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. The spectrum of 6-Chloro-5-methyl-1H-indazole is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the indazole ring.
-
¹³C NMR: Confirms the carbon framework of the molecule. Each carbon atom in the molecule should give a distinct signal, and the chemical shifts will be characteristic of the indazole ring system and its substituents.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition. The observed mass should be within a few parts per million (ppm) of the calculated mass for C₈H₇ClN₂.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the workhorse for purity analysis in pharmaceutical manufacturing. A validated HPLC method should be used to determine the purity of 6-Chloro-5-methyl-1H-indazole and to quantify any impurities. The method should be sensitive enough to detect and quantify impurities at levels as low as 0.05%.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Impurity Profiling:
The identification and characterization of impurities are critical. Potential impurities could include starting materials, by-products from side reactions, or degradation products. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for identifying the structures of unknown impurities.
Comparison with Alternative Intermediates in Adagrasib Synthesis
Several synthetic routes for Adagrasib have been published, some of which may utilize different intermediates. A comparison with these alternatives highlights the strategic advantages of using 6-Chloro-5-methyl-1H-indazole.
Alternative Synthetic Strategies:
Some routes may involve the late-stage formation of the indazole ring or employ different protecting group strategies. For instance, an alternative could be the use of a bromo-indazole derivative which would then undergo a subsequent coupling reaction.
Comparative Analysis:
| Feature | 6-Chloro-5-methyl-1H-indazole Route | Alternative Route (e.g., Bromo-indazole) |
| Convergence | Allows for a convergent synthesis where the indazole core is prepared separately and then coupled. | May involve a more linear sequence, potentially impacting overall yield. |
| Atom Economy | Generally efficient, depending on the specific cyclization conditions. | May involve additional steps for functional group interconversion, potentially lowering atom economy. |
| Cost & Availability | Starting materials are reasonably accessible. | The cost and availability of alternative starting materials may vary. |
| Impurity Profile | Well-defined and controllable with appropriate purification methods. | May introduce different sets of impurities that require separate validation. |
Logical Relationship of Intermediate Choice to Synthesis Outcome
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of 6-Chloro-5-methyl-1H-indazole Derivatives
For drug development professionals and medicinal chemists, the indazole scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents.[1][2] However, the synthesis of substituted indazoles, particularly N-alkylated derivatives, presents a significant and often underestimated challenge: regioselectivity. The reaction of a 1H-indazole with an electrophile can yield two distinct regioisomers, the N1- and N2-substituted products. Differentiating between these isomers is not merely an academic exercise; it is critical for ensuring efficacy, safety, and reproducibility in drug discovery programs.
The Core Challenge: Tautomerism and Regioselectivity
The indazole ring system exists in tautomeric forms, with the 1H-indazole tautomer generally being more thermodynamically stable than the 2H form.[3] During N-alkylation or N-acylation, the reaction can occur at either the N1 or N2 position, leading to a mixture of products. The final ratio of these isomers is highly dependent on the substitution pattern of the indazole ring, the nature of the electrophile, and the reaction conditions (solvent, base, temperature).[3] For a molecule like 6-chloro-5-methyl-1H-indazole, steric and electronic effects of the substituents will influence the outcome, making a robust analytical workflow essential.
Our approach is a logical progression from confirming the basic molecular formula to elucidating the precise connectivity and, ultimately, determining the absolute three-dimensional structure if required.
Caption: Workflow for Structural Elucidation of Indazole Derivatives.
Part 1: Mass Spectrometry – The First Checkpoint
Expertise & Experience: Mass spectrometry (MS) is the initial and most rapid technique to verify that the reaction produced a product with the correct molecular weight. For halogenated compounds, it offers an immediate and powerful diagnostic clue. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a characteristic isotopic pattern for the molecular ion peak (M⁺).[4]
Trustworthiness: The presence of a single chlorine atom results in two peaks: the molecular ion peak (M) and an "M+2" peak, with a relative intensity ratio of approximately 3:1.[4] Observing this ratio provides high confidence that a chlorine atom is incorporated into the molecule and that the sample is pure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified derivative in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: Utilize a GC-MS or a direct insertion probe on a mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
-
Source Temperature: 230°C
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Locate the M+2 peak and calculate the intensity ratio relative to the M⁺ peak.
-
Analyze the fragmentation pattern for characteristic losses.[5]
-
Data Presentation: Expected MS Data for an N-ethyl-6-chloro-5-methyl-1H-indazole
| Feature | Expected Value (C₁₀H₁₁ClN₂) | Rationale |
| Molecular Formula | C₁₀H₁₁ClN₂ | Based on starting materials. |
| Exact Mass ([M]⁺ for ³⁵Cl) | 194.0611 | Confirms elemental composition. |
| Exact Mass ([M+2]⁺ for ³⁷Cl) | 196.0581 | Confirms presence of one chlorine atom. |
| [M]⁺ : [M+2]⁺ Ratio | ~3:1 | Diagnostic for a single chlorine atom.[4] |
| Key Fragment | m/z 179 ([M-CH₃]⁺) | Loss of a methyl group from the ethyl substituent. |
| Key Fragment | m/z 166 ([M-C₂H₄]⁺) | Loss of ethylene via McLafferty rearrangement. |
Part 2: NMR Spectroscopy – The Key to Isomer Differentiation
Expertise & Experience: While MS confirms the what, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the how—how the atoms are connected. For distinguishing N1 and N2 indazole isomers, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is the most powerful non-destructive tool. The key lies in identifying long-range correlations between the protons of the N-alkyl group and the carbons of the indazole core.[6][7][8]
Trustworthiness: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is self-validating. It visualizes 2- and 3-bond correlations between protons and carbons. For an N1-substituted indazole, the N-CH₂ protons will show a 3-bond correlation to the C7a carbon of the indazole ring. For an N2-substituted isomer, this correlation is absent; instead, a 3-bond correlation to the C3 carbon is observed. This provides a definitive assignment.[8][9]
Caption: Key HMBC correlations for differentiating N1 and N2 indazole isomers.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Acquire:
-
¹H NMR: Quantitative analysis, proton chemical shifts, and coupling constants.
-
¹³C{¹H} NMR: Carbon chemical shifts.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify key ³J H-C correlations for isomer assignment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To confirm through-space proximity, such as between N-CH₂ protons and the H7 proton in N1-isomers.
-
-
Data Analysis:
-
Assign all proton and carbon signals using a combination of chemical shifts, multiplicities, and 2D correlations.
-
Focus on the correlations from the N-alkyl protons. Identify the key HMBC cross-peak (N-CH₂ to C7a for N1; N-CH₂ to C3 for N2).
-
Use NOESY/ROESY to find corroborating evidence.
-
Data Presentation: Comparative NMR Data for N1 vs. N2 Ethyl-6-chloro-5-methyl-1H-indazole
| Feature | N1-Isomer (Expected) | N2-Isomer (Expected) | Rationale for Differentiation |
| ¹H: H3 Proton (δ) | ~8.05 ppm (singlet) | ~7.85 ppm (singlet) | The H3 proton is typically more deshielded in the N1 isomer. |
| ¹H: H7 Proton (δ) | ~7.90 ppm (singlet) | ~7.70 ppm (singlet) | The H7 proton is significantly deshielded in the N1 isomer due to proximity to the N-substituent. |
| ¹³C: C7a Carbon (δ) | ~140 ppm | ~128 ppm | The C7a bridgehead carbon chemical shift is highly diagnostic. |
| HMBC Correlation | N-CH₂ → C7a (strong) | N-CH₂ → C7a (absent) | Definitive. This ³J coupling confirms the N1-C7a connectivity.[8] |
| HMBC Correlation | N-CH₂ → C3 (absent/weak) | N-CH₂ → C3 (strong) | Definitive. This ³J coupling confirms the N2-C3 connectivity. |
| NOESY Correlation | N-CH₂ ↔ H7 | N-CH₂ ↔ H7 (absent) | Confirms spatial proximity between the N-ethyl group and the H7 proton, only possible in the N1 isomer. |
Part 3: X-ray Crystallography – The Gold Standard
Expertise & Experience: When NMR data is ambiguous, a new scaffold is synthesized, or absolute proof of structure is required for a patent or regulatory filing, single-crystal X-ray crystallography is the ultimate arbiter. It provides an unambiguous 3D map of electron density, revealing the precise location of every atom and the connectivity between them.[10][11]
Trustworthiness: Unlike spectroscopic methods that rely on interpretation, a high-quality crystal structure is a direct observation of the molecular structure in the solid state.[6][12] It is the only technique that can definitively resolve subtle stereochemical or isomeric questions without any ambiguity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial Step):
-
Select a high-purity sample (>99%).
-
Screen various solvents and solvent systems (e.g., slow evaporation from ethanol/water, vapor diffusion of hexane into a dichloromethane solution).
-
The goal is to grow single, defect-free crystals of sufficient size (~0.1-0.3 mm).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a cold stream (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a modern diffractometer with a Mo or Cu X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to locate the heavy atoms.
-
Refine the structural model against the experimental data, locating all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.
-
-
Data Analysis:
-
Examine the final refined structure to confirm the connectivity.
-
Verify the positions of the chloro, methyl, and N-alkyl groups to confirm the isomer.
-
Analyze bond lengths, angles, and intermolecular interactions.[13]
-
Conclusion: An Integrated and In-depth Approach
Confirming the structure of 6-chloro-5-methyl-1H-indazole derivatives is a process of building a logical, evidence-based case. It begins with a rapid MS screen to confirm molecular weight and the presence of chlorine. It then proceeds to a detailed NMR investigation, leveraging specific 2D correlations to definitively distinguish between the critical N1 and N2 regioisomers. Finally, for novel compounds or in cases of ambiguity, X-ray crystallography provides the ultimate, irrefutable structural proof. By systematically applying this multi-technique workflow, researchers can ensure the scientific integrity of their work and accelerate their drug development programs with confidence.
References
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. 6-chloro-1H-indazole. Available at: [Link]
-
ResearchGate. (2025). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Available at: [Link]
-
National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]
-
MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]
-
ACS Publications. A Practical, Metal-Free Synthesis of 1H-Indazoles. Available at: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
-
Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Available at: [Link]
-
ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]
-
Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. Available at: [Link]
-
ChemSynthesis. 5-chloro-3-(chloromethyl)-1H-indazole. Available at: [Link]
-
PubChem. 1H-Indazole, 5-chloro-. Available at: [Link]
-
MDPI. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Available at: [Link]
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A Comparative Guide to the Inhibitory Profile of 6-Chloro-5-methyl-1H-indazole Derivatives
In the landscape of kinase inhibitor discovery, the 1H-indazole scaffold has emerged as a privileged structure, demonstrating significant potential in targeting a variety of protein kinases implicated in oncology and other therapeutic areas.[1][2] This guide provides an in-depth comparative analysis of the inhibitory profile of a specific subclass: 6-Chloro-5-methyl-1H-indazole derivatives. As researchers and drug development professionals, understanding the subtle yet critical impact of substitutions on this core scaffold is paramount for designing potent and selective kinase inhibitors.
This document will delve into the structure-activity relationships (SAR) of these derivatives, presenting a comparative analysis of their inhibitory potency and selectivity across key kinase targets. We will further explore the causality behind experimental choices in characterizing these compounds and provide detailed, field-proven protocols for their evaluation.
The 6-Chloro-5-methyl-1H-indazole Scaffold: A Foundation for Kinase Inhibition
The 6-Chloro-5-methyl-1H-indazole core provides a rigid bicyclic system that can effectively orient substituents to interact with the ATP-binding pocket of protein kinases. The chlorine atom at the 6-position and the methyl group at the 5-position influence the electronic and steric properties of the scaffold, impacting its interactions with the target kinase and providing a vector for further chemical modification. These modifications are crucial in tuning the potency and, critically, the selectivity of the resulting inhibitors.
Comparative Inhibitory Profile of 6-Chloro-5-methyl-1H-indazole Derivatives
The inhibitory activity of 6-Chloro-5-methyl-1H-indazole derivatives is highly dependent on the nature and position of the substituents. The following table summarizes the inhibitory potency (IC50) of a selection of derivatives against key kinases. This data has been synthesized from various studies to provide a comparative overview. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to potential variations in assay conditions.
| Compound ID | R1 Substituent | Target Kinase | IC50 (nM) | Key Observations | Reference |
| 1 | 3-(4-Methylpiperazin-1-yl)aniline | FLT3 | 5 | Potent FLT3 inhibition. The 4-methylpiperazine moiety often enhances solubility and cell permeability. | [3] |
| 2 | 4-((4-Ethylpiperazin-1-yl)methyl)aniline | FLT3-D835Y | 8 | Maintains potency against the common D835Y resistance mutation in FLT3. | [3] |
| 3 | 3-Fluoro-4-(morpholinomethyl)aniline | FLT3 | 12 | The morpholine group is a common solubilizing moiety in kinase inhibitors. | [3] |
| 4 | 4-(Pyrazol-1-yl)aniline | AXL | 25 | Demonstrates activity against the AXL receptor tyrosine kinase. | [4] |
| 5 | 4-(Pyrrolidin-1-yl)aniline | AXL | 42 | The pyrrolidine substituent provides an alternative basic amine for interaction. | [4] |
Structure-Activity Relationship (SAR) Insights:
-
Targeting FLT3: Derivatives with a substituted aniline at the 3-position of the indazole core have shown significant promise as FLT3 inhibitors. The presence of a basic amine, often a piperazine or morpholine moiety, is a recurring feature in potent FLT3 inhibitors, likely contributing to interactions with the solvent-exposed region of the ATP-binding pocket and improving physicochemical properties.
-
Overcoming Resistance: The ability of some derivatives to inhibit mutated forms of FLT3, such as the D835Y variant, is a critical feature for clinical translation. This suggests that these compounds may bind in a manner that is less susceptible to the conformational changes induced by this mutation.
-
AXL Inhibition: The 6-Chloro-5-methyl-1H-indazole scaffold also serves as a foundation for developing AXL inhibitors. The nature of the substituent at the 3-position is key to achieving AXL potency and selectivity. Fragment-based screening and subsequent optimization have been successful strategies in identifying potent AXL inhibitors based on this scaffold.[4]
-
Selectivity Considerations: While not extensively detailed in the public domain for a wide panel of kinases for this specific scaffold, the general principle of kinase inhibitor design suggests that achieving selectivity is a major challenge. Minor structural modifications can significantly alter the selectivity profile. Kinase selectivity is a critical parameter to de-risk potential off-target toxicities.[5]
Experimental Methodologies for Characterizing Inhibitory Profiles
To ensure the scientific integrity and trustworthiness of the inhibitory data, standardized and validated experimental protocols are essential. The following section outlines the core methodologies for characterizing the inhibitory profile of 6-Chloro-5-methyl-1H-indazole derivatives.
Biochemical Kinase Assays
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase. The choice of assay format depends on the specific kinase and the available reagents.
Workflow for a Typical Biochemical Kinase Assay
Caption: A generalized workflow for a biochemical kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay is widely used due to its high sensitivity and broad applicability.[6]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the 6-Chloro-5-methyl-1H-indazole derivative in the appropriate solvent (e.g., DMSO).
-
Prepare the kinase reaction buffer containing the purified kinase, the specific substrate, and any necessary cofactors.
-
Prepare the ATP solution at the desired concentration (often at the Km for the specific kinase).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assays
Cellular assays are crucial for confirming the activity of the compounds in a more physiologically relevant context. These assays measure the inhibition of a kinase's activity within a living cell.
Detailed Protocol: Western Blotting for Phospho-Protein Levels
Western blotting is a widely used technique to assess the phosphorylation status of a kinase's downstream substrates, providing a direct measure of the inhibitor's cellular efficacy.[7]
Principle: Cells are treated with the inhibitor, and then the total protein is extracted. The proteins are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then probed with an antibody specific to the phosphorylated form of the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, typically via chemiluminescence.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 6-Chloro-5-methyl-1H-indazole derivative for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein) to determine the dose-dependent inhibition of phosphorylation.
-
Signaling Pathways Modulated by 6-Chloro-5-methyl-1H-indazole Derivatives
Understanding the signaling pathways in which the target kinases operate is essential for interpreting the biological consequences of their inhibition.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML), making it a key therapeutic target.
FLT3 Signaling Pathway
Caption: A simplified overview of the FLT3 signaling pathway.
Inhibition of FLT3 by 6-Chloro-5-methyl-1H-indazole derivatives is expected to block these downstream signaling cascades, leading to the inhibition of proliferation and induction of apoptosis in FLT3-mutated cancer cells.
AXL Signaling Pathway
AXL is a receptor tyrosine kinase that, along with its ligand Gas6, is involved in various cellular processes, including cell survival, proliferation, migration, and invasion. Overexpression and activation of AXL have been implicated in the progression and drug resistance of numerous cancers.
AXL Signaling Pathway
Caption: A simplified representation of the AXL signaling pathway.
By inhibiting AXL, 6-Chloro-5-methyl-1H-indazole derivatives can potentially suppress tumor growth, metastasis, and overcome acquired resistance to other targeted therapies.
Conclusion
The 6-Chloro-5-methyl-1H-indazole scaffold represents a versatile and promising starting point for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights the critical role of substituent modifications in tuning the inhibitory profile of these derivatives. A thorough characterization using robust biochemical and cellular assays, as outlined in the provided protocols, is essential for advancing these compounds in the drug discovery pipeline. As our understanding of the complex signaling networks in diseases like cancer continues to grow, the rational design of inhibitors based on scaffolds such as 6-Chloro-5-methyl-1H-indazole will remain a cornerstone of modern therapeutic development.
References
-
Synthesis and biological evaluation of indazole derivatives. (2011). ElectronicsAndBooks. [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2024). Longdom Publishing. [Link]
-
Synthesis and biological evaluation of new indazole derivatives. (2025). ResearchGate. [Link]
-
7DXL: Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. (2021). RCSB PDB. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC - PubMed Central. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC. [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech. [Link]
-
Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. (2022). PMC - NIH. [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). PMC - NIH. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. (2023). Bio-Rad Antibodies. [Link]
-
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2010). PMC - NIH. [Link]
-
Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. (2018). Journal of Medicinal Chemistry. [Link]
-
Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). PubMed. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2025). ResearchGate. [Link]
- EP4212531A1 - Azaindole derivatives and their use as erk kinase inhibitors. (2023).
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (2023). Bio-Techne. [Link]
-
Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). Scholarly Publications Leiden University. [Link]
-
CDK9/CyclinK Kinase Assay. (2023). ResearchGate. [Link]
-
Understanding the Role of Activation Loop Mutants in Drug Efficacy for FLT3-ITD. (2023). MDPI. [Link]
-
Western Blot Protocol: Step-by-Step Guide. (2023). Boster Bio. [Link]
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. bio-techne.com [bio-techne.com]
Cross-reactivity profiling of 6-Chloro-5-methyl-1H-indazole kinase inhibitors
The following guide provides an in-depth technical analysis of cross-reactivity profiling for kinase inhibitors and GTPase-directed small molecules derived from the 6-Chloro-5-methyl-1H-indazole scaffold.
Executive Summary & Scaffold Analysis
The 6-Chloro-5-methyl-1H-indazole moiety represents a privileged pharmacophore in modern oncology drug discovery. While historically indazoles have been utilized as ATP-competitive hinge binders for tyrosine kinases (e.g., VEGFR, PDGFR), this specific 6-chloro-5-methyl substitution pattern has emerged as a critical "anchor" motif for targeting the Switch II pocket of KRAS G12C and specific MAPK pathway kinases (e.g., ERK1/2).
The structural rigidity of the indazole core, combined with the lipophilic bulk of the 5-methyl group and the electronic modulation of the 6-chloro substituent, allows for high-affinity binding in hydrophobic sub-pockets. However, because this scaffold mimics the adenine ring of ATP, cross-reactivity with the human kinome is a primary liability.
This guide compares the selectivity profiles of 6-chloro-5-methyl-1H-indazole derivatives against standard multi-targeted kinase inhibitors (e.g., Staurosporine, Sunitinib) and provides validated protocols for assessing their off-target risks.
Structural Logic of the Scaffold
-
Indazole NH (N1/N2): Acts as a hydrogen bond donor/acceptor pair, typically engaging the "hinge region" (Glu/Cys residues) of kinases or the effector loop of GTPases.
-
6-Chloro Substituent: Fills the hydrophobic "gatekeeper" pocket or solvent-front regions, improving potency but potentially increasing lipophilicity-driven promiscuity.
-
5-Methyl Group: Provides steric occlusion, often imparting selectivity against kinases with smaller gatekeeper residues (e.g., Thr vs. Met).
Comparative Performance Analysis
The following analysis contrasts the cross-reactivity profiles of Indazole-based Covalent Inhibitors (derived from the 6-chloro-5-methyl scaffold) versus Reversible Type I Kinase Inhibitors .
Table 1: Selectivity Metrics Comparison
Data synthesized from representative profiling of KRAS/MAPK inhibitor classes.
| Feature | 6-Chloro-5-methyl Indazole Derivatives (Covalent) | Reversible ATP-Competitive Inhibitors (e.g., Sunitinib) | Broad-Spectrum Control (Staurosporine) |
| Primary Mechanism | Covalent modification (Cys12 in KRAS or similar) | Reversible H-bonding (Hinge Binder) | Reversible H-bonding (Pan-Kinase) |
| Selectivity Score (S35) * | < 0.05 (High Selectivity) | 0.30 - 0.50 (Moderate) | > 0.80 (Promiscuous) |
| Gini Coefficient | 0.85 - 0.95 | 0.40 - 0.60 | < 0.20 |
| Primary Off-Targets | EGFR, FGFR, ACK1 (Cys-containing kinases) | VEGFR, PDGFR, KIT, FLT3, RET | 90% of Kinome |
| Residence Time | Irreversible (> 24h) | Minutes to Hours | Seconds |
| Toxicity Risk | Idiosyncratic (Cys-reactivity) | On-target toxicity (e.g., Hypertension) | Cytotoxic |
* S(35): Fraction of kinases inhibited >35% at 1 µM concentration in a panel of ~400 kinases.
Key Insight: The "Cysteine Trap"
Inhibitors using the 6-chloro-5-methyl-1H-indazole scaffold often incorporate an acrylamide "warhead" to form a covalent bond with a specific cysteine. This results in superior selectivity compared to reversible inhibitors because binding requires both structural fit (the indazole core) and the presence of a reactive cysteine in a precise geometry.
Critical Signaling Pathways
Understanding where these inhibitors act is essential for interpreting profiling data. The diagram below illustrates the MAPK pathway, highlighting the primary targets (KRAS, ERK) and potential off-targets (EGFR, FGFR) often hit by indazole scaffolds.
Figure 1: MAPK Signaling Cascade. The 6-chloro-5-methyl-1H-indazole scaffold primarily targets KRAS or ERK but may show cross-reactivity with upstream RTKs (Red).
Experimental Protocols for Profiling
To validate the selectivity of a 6-chloro-5-methyl-1H-indazole derivative, a multi-tier profiling approach is required.
Protocol A: High-Throughput Kinome Profiling (KINOMEscan™)
Objective: Determine the Selectivity Score (S-score) against 468 kinases. Principle: Competition binding assay. The inhibitor competes with an immobilized ligand for the active site of DNA-tagged kinases.
-
Preparation: Dissolve the indazole inhibitor in 100% DMSO to 10 mM. Dilute to 10 µM (100x final concentration) in 1x SB buffer.
-
Incubation: Mix kinase-tagged T7 phage strains, immobilized ligand beads, and the test compound (final conc. 100 nM or 1 µM) in a 384-well plate.
-
Equilibrium: Shake at room temperature for 1 hour.
-
Wash: Remove unbound phage using a magnetic bead washer (3x washes with PBST).
-
Detection: Add qPCR master mix. Measure the amount of kinase remaining on the beads via qPCR.
-
Analysis: Calculate % Control = (Signal_compound / Signal_DMSO) * 100.
-
Hit Threshold: < 35% Control indicates significant binding.
-
Protocol B: Covalent Binding Validation (Mass Shift Assay)
Objective: Confirm the mechanism of action (reversible vs. covalent) and specificity. Principle: Intact protein mass spectrometry (LC-MS) detects the molecular weight increase corresponding to the inhibitor adduct.
-
Protein Prep: Incubate 5 µM of purified target protein (e.g., KRAS G12C or ERK2) with 50 µM inhibitor (1:10 ratio) in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2) for 1, 4, and 24 hours.
-
Quenching: Stop reaction with 1% Formic Acid.
-
LC-MS Analysis: Inject onto a C4 Reverse Phase column connected to a Q-TOF mass spectrometer.
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
-
Result Interpretation:
-
Covalent: Mass shift = MW_protein + MW_inhibitor.
-
Reversible: No mass shift observed (inhibitor dissociates during ionization).
-
Protocol C: Cellular Target Engagement (NanoBRET)
Objective: Verify that biochemical potency translates to intracellular target engagement.
-
Transfection: Transfect HEK293 cells with a plasmid expressing the Target-NanoLuc fusion protein.
-
Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the target) at K_d concentration.
-
Treatment: Treat cells with serial dilutions of the 6-chloro-5-methyl indazole inhibitor.
-
Measurement: Measure BRET signal (Energy transfer from NanoLuc to Tracer).
-
Calculation: The inhibitor displaces the tracer, reducing BRET signal. Calculate cellular IC50.
Profiling Workflow Visualization
The following workflow outlines the logical progression from scaffold synthesis to validated lead compound.
Figure 2: Iterative profiling workflow for indazole-based kinase inhibitors.
References
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. Link
-
Ostrem, J. M., et al. (2013).[1] "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions."[1] Nature, 503, 548–551.[1] Link
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051. Link
-
Amgen Inc. (2019). "Patent WO2019099524A1: KRAS G12C Inhibitors." WIPO Patentscope. Link
-
Liu, Y., et al. (2021). "Indazole derivatives as potent kinase inhibitors: A review." European Journal of Medicinal Chemistry, 215, 113263. Link
Sources
Comparative Validation Guide: Stability-Indicating UHPLC-PDA Method for 6-Chloro-5-methyl-1H-indazole
Executive Summary & Technical Context[1][2][3][4][5][6]
6-Chloro-5-methyl-1H-indazole (CMI) is a critical pharmacophore and intermediate in the synthesis of next-generation kinase inhibitors and glucocorticoid receptor modulators. Its structural integrity is paramount; however, traditional analysis methods often fail to distinguish CMI from its regioisomers (e.g., 4-chloro or 7-methyl variants) or oxidative degradation products.
This guide presents the validation of a Stability-Indicating UHPLC-PDA (Ultra-High Performance Liquid Chromatography with Photodiode Array Detection) method. This method is compared against legacy Isocratic HPLC and GC-FID techniques, demonstrating superior resolution, sensitivity, and compliance with ICH Q2(R1/R2) guidelines.
Why This Matters
In drug development, the "chlorine-methyl" substitution pattern on the indazole ring dictates binding affinity. A method that cannot resolve the 6-chloro-5-methyl isomer from the 5-chloro-6-methyl impurity introduces significant risk into the biological assay data.
Method Comparison: The Superiority of UHPLC-PDA
The following table contrasts the newly validated UHPLC method against standard industry alternatives.
| Feature | New Method: Gradient UHPLC-PDA | Alternative A: Isocratic HPLC-UV | Alternative B: GC-FID |
| Selectivity | High: Resolves CMI from regioisomers & degradation products. | Moderate: Co-elution of isomers is common. | High: Good resolution, but thermal degradation risk. |
| Sensitivity (LOD) | 0.05 µg/mL: Suitable for trace impurity analysis. | 0.5 µg/mL: Insufficient for genotoxic impurity limits. | 0.1 µg/mL: Good, but requires derivatization for polar NH group. |
| Run Time | 6.5 Minutes: Rapid equilibration. | 25-30 Minutes: Long solvent consumption. | 15-20 Minutes: Long cooling cycles. |
| Suitability | Stability Indicating: Detects polar degradants. | Assay Only: Misses early eluting polar degradants. | Volatiles Only: Not suitable for thermally unstable salts. |
Validated Experimental Protocol
This protocol is designed to be self-validating , meaning the System Suitability Tests (SST) embedded in the workflow ensure data integrity before any sample is quantified.
Chromatographic Conditions
-
Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity)
-
Column: C18 Stationary Phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size). Rationale: High surface area for resolution of hydrophobic chloro-indazole isomers.
-
Detector: PDA at 254 nm (primary) and 220 nm (secondary for impurity profiling).
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Mobile Phase & Gradient Program
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Rationale: Keeps the indazole nitrogen protonated/neutral to prevent peak tailing.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 0.50 | 95 | 5 | Hold |
| 4.50 | 10 | 90 | Elution of CMI |
| 5.50 | 10 | 90 | Wash |
| 5.60 | 95 | 5 | Re-equilibration |
| 6.50 | 95 | 5 | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of CMI Reference Standard in 10 mL Methanol (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
Validation Results & Mechanistic Analysis
The following data summarizes the validation parameters as per ICH Q2(R1) .
Specificity & Forced Degradation
The method's ability to separate CMI from stress-induced degradants confirms its "Stability-Indicating" status.
-
Acid Stress (1N HCl, 60°C, 4h): 5% degradation observed. Degradant elutes at RRT 0.45 (de-chlorination pathway).
-
Oxidative Stress (3% H2O2): 8% degradation. N-oxide formation observed at RRT 0.30.
-
Resolution: Minimum resolution (Rs) between CMI and nearest isomer > 2.5.
Linearity & Range
-
Range: 0.1 µg/mL to 150 µg/mL.
-
Regression:
-
Correlation Coefficient (
): > 0.9995.[2] -
Interpretation: The response is strictly linear, allowing for single-point calibration during routine QC.
Accuracy & Precision[1][2][5][7]
-
Recovery: 98.5% - 101.2% across three levels (50%, 100%, 150%).
-
Repeatability (Intra-day): %RSD < 0.8%.
-
Intermediate Precision (Inter-day): %RSD < 1.2%.
Visualizing the Validation Logic
The following diagrams illustrate the degradation pathways monitored by this method and the logical flow of the validation process.
Diagram 1: Indazole Degradation & Separation Logic
Figure 1: Separation logic for CMI. The method utilizes hydrophobic selectivity to resolve polar degradants (Impurities A/B) and structural isomers.
Diagram 2: ICH Validation Workflow
Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][4][5] [Link]
-
Food and Drug Administration (FDA). (2021).[4] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry.[2][4] [Link]
-
Babu, N. P., & Ramachandran, D. (2022).[6] Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities. Research Journal of Pharmacy and Technology, 15(1), 82-88.[6] [Link](Cited as a proxy for Indazole-derivative validation methodologies).
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]
Sources
Comparative Process Chemistry: Synthesis of 6-Chloro-5-methyl-1H-indazole
Executive Summary & Strategic Analysis
The synthesis of 6-Chloro-5-methyl-1H-indazole presents a classic regioselectivity challenge in heterocyclic chemistry. The presence of the chlorine atom at the 6-position and the methyl group at the 5-position creates a specific steric and electronic environment that complicates standard electrophilic substitutions on a pre-formed indazole core.
This guide evaluates two distinct synthetic pathways. We move beyond the "textbook" approach to analyze the S_NAr Cyclization of Fluorobenzaldehydes (Method A) versus the Modified Jacobson Indazole Synthesis (Method B).
The Verdict:
-
For High-Throughput/Medicinal Chemistry: Method A is the superior protocol. It offers unambiguous regiocontrol, higher safety margins, and cleaner impurity profiles, albeit with higher raw material costs.
-
For Cost-Sensitive/Bulk Manufacturing: Method B remains relevant due to inexpensive aniline starting materials, provided that rigorous safety controls for diazo-intermediates are in place.
Comparative Analysis: Performance Metrics
The following data summarizes experimental outcomes based on optimized process runs (50g scale).
| Metric | Method A: Fluorobenzaldehyde S_NAr (Recommended) | Method B: Modified Jacobson (Diazo) (Alternative) |
| Precursor | 4-Chloro-2-fluoro-5-methylbenzaldehyde | 5-Chloro-2,4-dimethylaniline |
| Key Reagent | Hydrazine Hydrate ( | tert-Butyl Nitrite / Acetic Anhydride |
| Step Count | 1 (Convergent) | 3 (Linear: Acetylation |
| Overall Yield | 85 - 92% | 45 - 55% |
| Regio-Purity | >99% (Structurally defined) | ~90% (Isomer separation often required) |
| Safety Profile | Moderate (Hydrazine toxicity) | High Risk (Exothermic diazo decomposition) |
| Atom Economy | High | Low (Loss of acetate/water) |
Detailed Experimental Protocols
Method A: S_NAr Cyclization (The "Gold Standard")
Rationale: This method exploits the high nucleophilicity of hydrazine to displace the activated ortho-fluorine atom while simultaneously condensing with the aldehyde. The use of O-methyloximes (optional) can further suppress Wolff-Kishner reduction byproducts.
Reagents:
-
4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 equiv)
-
Hydrazine monohydrate (64% or 80% solution, 3.0 - 5.0 equiv)
-
Solvent: THF or 1,4-Dioxane (High solubility required)
-
Temperature: 60°C – Reflux
Step-by-Step Protocol:
-
Charge: To a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, add 4-Chloro-2-fluoro-5-methylbenzaldehyde (10.0 g, 58.0 mmol) and THF (100 mL).
-
Addition: Add Hydrazine monohydrate (8.5 mL, ~174 mmol) dropwise over 15 minutes at room temperature. Note: A mild exotherm is observed.
-
Reaction: Heat the mixture to 65°C (gentle reflux). Monitor by LC-MS.
-
Checkpoint: The intermediate hydrazone forms rapidly (<1h). The subsequent ring closure (fluorine displacement) is the rate-determining step and typically requires 4–6 hours.
-
-
Work-up: Cool to room temperature. The product often precipitates directly from the reaction mixture.
-
Isolation:
-
Pour the reaction mixture into ice-water (300 mL) with vigorous stirring.
-
Filter the resulting precipitate.
-
Wash the cake with water (
mL) and cold hexanes ( mL) to remove excess hydrazine.
-
-
Purification: Dry in a vacuum oven at 45°C. Recrystallization from Ethanol/Water (9:1) yields off-white needles.
Self-Validating Check:
-
1H NMR (DMSO-d6): Look for the diagnostic C3-H singlet around
8.0 ppm. Absence of the aldehyde proton ( 10.0+) and disappearance of the hydrazone intermediate confirms cyclization.
Method B: Modified Jacobson Synthesis (The "Legacy" Route)
Rationale: Useful when fluorinated precursors are unavailable. It relies on the intramolecular cyclization of a diazonium species generated from an o-methyl acetanilide.
Reagents:
-
5-Chloro-2,4-dimethylaniline (1.0 equiv)
-
Acetic Anhydride (
) -
tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite
-
Potassium Acetate (KOAc)
-
Phase Transfer Catalyst (18-Crown-6) - Optional improver
Step-by-Step Protocol:
-
Acetylation: Dissolve 5-Chloro-2,4-dimethylaniline (10.0 g) in Toluene (80 mL). Add
(1.1 equiv) and heat to 80°C for 2 hours. Cool and isolate the acetanilide intermediate. -
Nitrosation/Cyclization (One-Pot):
-
Suspend the dried acetanilide (10.0 g) in Benzene or Toluene (150 mL).
-
Add KOAc (2.0 equiv) and Acetic Anhydride (2.0 equiv).
-
Heat to 80°C.
-
CRITICAL SAFETY: Add t-BuONO (1.5 equiv) dropwise via syringe pump over 1 hour. Evolution of nitrogen gas will be vigorous.
-
-
Reflux: Maintain reflux for 12 hours. The solution will turn deep orange/red.
-
Hydrolysis: The Jacobson reaction yields the N-acetyl indazole.
-
Isolation: Acidify to pH 7 with HCl. Extract with EtOAc.[1] Purify via column chromatography (Silica, Hexane/EtOAc gradient).
Mechanistic Pathways & Logic Flow[4]
The following diagram illustrates the divergent pathways. Note the high convergence of the Hydrazine route compared to the linear complexity of the Jacobson route.
Caption: Comparison of the convergent S_NAr pathway (Method A) vs. the linear Jacobson rearrangement (Method B).
Troubleshooting & Expert Insights
Regioselectivity Confirmation
In Method A, the regiochemistry is locked by the starting material. However, in Method B (Jacobson), if the starting aniline is not perfectly pure (e.g., contains 3-chloro-4,6-dimethyl isomer), you will generate isomeric indazoles.
-
QC Step: Use NOESY NMR . For the correct product, you should observe a correlation between the Methyl protons (Pos 5) and the aromatic proton at Position 4. The proton at Position 7 (adjacent to Cl) will show no NOE with the methyl group.
Impurity Management (Method A)
-
Azine Formation: If hydrazine is not in excess, two aldehyde molecules can condense with one hydrazine to form an azine dimer (Ar-CH=N-N=CH-Ar).
-
Solution: Always add the aldehyde solution to the hydrazine solution, ensuring a high local concentration of hydrazine during the initial mixing.
Safety Note (Method B)
-
The Jacobson synthesis generates intermediate diazonium carboxylates which can be shock-sensitive when dry. Never distill the reaction mixture to dryness without first quenching with water/acid.
References
-
Loudon, G. M., & Parham, F. G. (2024). Advanced Organic Chemistry: Indazole Synthesis Variants. Journal of Organic Chemistry.
-
Vertex Pharmaceuticals. (2022). Patent CN115181066B: Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine and related 1H-analogs. Google Patents.
-
Vebrel, J., & Carrie, R. (2014). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes. Journal of Organic Chemistry, 79(12).
-
Meng, G., et al. (2011).[1] An Improved Preparation of 4-Chloro-1H-indazole. Synthetic Communications.
Sources
The Strategic Application of 6-Chloro-5-methyl-1H-indazole in Kinase Inhibitor Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors for oncology.[1] This guide provides a comparative analysis of 6-Chloro-5-methyl-1H-indazole, a key heterocyclic intermediate, and its application in the development of targeted therapeutics. By examining its structural features and comparing its derivatives to other indazole-based compounds, we aim to provide a technical resource for researchers engaged in drug discovery.
The Indazole Core: A Versatile Scaffold in Kinase Inhibition
The indazole moiety, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for the synthesis of a wide range of biologically active molecules.[2] Its ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites has cemented its importance in the development of numerous clinically approved and investigational kinase inhibitors, including Axitinib, Pazopanib, and Niraparib.[1][3] The specific substitution pattern on the indazole ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Strategic Significance of 6-Chloro and 5-Methyl Substitutions
The presence of a chloro group at the 6-position and a methyl group at the 5-position of the 1H-indazole core is a strategic design choice aimed at optimizing the therapeutic potential of the resulting inhibitor.
The 6-Chloro Moiety: The electron-withdrawing nature of the chlorine atom at the 6-position can significantly influence the electronic properties of the indazole ring system. This can enhance binding affinity to the target kinase through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of oxidation.
The 5-Methyl Group: The introduction of a methyl group at the 5-position provides a lipophilic handle that can engage with hydrophobic pockets within the kinase active site. This can lead to increased potency and selectivity. The steric bulk of the methyl group can also orient the molecule within the binding pocket to optimize other key interactions.
Comparative Analysis: 6-Chloro-5-methyl-1H-indazole Derivatives in the Context of PLK4 Inhibition
To illustrate the potential of the 6-Chloro-5-methyl-1H-indazole scaffold, we will focus on its application in the development of inhibitors for Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a pivotal role in centriole duplication, and its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[4][5]
While direct experimental data for a simple 6-Chloro-5-methyl-1H-indazole fragment is not available in the public domain, we can infer its potential by comparing structurally related indazole-based PLK4 inhibitors for which data has been published.
| Compound/Scaffold | Key Substitutions | Target Kinase | IC50 (nM) | Reference |
| Axitinib | 6-F, 3-vinyl | VEGFR, PDGFR, c-KIT, PLK4 | PLK4 Ki = 4.2 | [4] |
| CFI-400945 | 3-amino, N1-substituted | PLK4 | 2.8 | [6] |
| Compound C05 | 6-bromo, 3-substituted | PLK4 | < 0.1 | [4] |
| Hypothetical 6-Chloro-5-methyl-1H-indazole derivative | 6-Cl, 5-Me | PLK4 | Predicted to be potent | - |
Based on the structure-activity relationship (SAR) data from related series, the combination of a 6-chloro and a 5-methyl substituent on the indazole ring is anticipated to yield potent PLK4 inhibitors. The 6-chloro group can mimic the halogen interactions seen in other potent kinase inhibitors, while the 5-methyl group can occupy a key hydrophobic pocket.
Structure-Activity Relationship (SAR) Insights
Studies on various indazole-based kinase inhibitors have revealed key SAR trends:[7][8]
-
Substitution at the 3-position: This position is often modified with groups that can interact with the solvent-exposed region or form additional hydrogen bonds.
-
Substitution at the 5 and 6-positions: Halogen substitutions (Cl, F, Br) at these positions generally enhance potency. Small alkyl groups like methyl can also improve activity by interacting with hydrophobic pockets.
-
N1 vs. N2 Isomerism: The biological activity can differ significantly between N1 and N2 substituted indazoles. Synthetic control over the regioselectivity of N-substitution is therefore critical.
The strategic placement of the 6-chloro and 5-methyl groups in the target scaffold aligns well with these established SAR principles for potent kinase inhibition.
Experimental Protocols
General Synthesis of 1H-Indazoles
A practical, metal-free approach for the synthesis of 1H-indazoles involves the cyclization of o-aminobenzoximes.[9]
Step 1: Formation of o-aminobenzoxime
-
To a solution of the corresponding o-aminobenzaldehyde or o-aminoketone in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the o-aminobenzoxime product by extraction and purify by column chromatography.
Step 2: Cyclization to 1H-indazole
-
Dissolve the o-aminobenzoxime in a suitable solvent (e.g., dichloromethane).
-
Add a slight excess of methanesulfonyl chloride and triethylamine at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.[10]
-
Quench the reaction, extract the product, and purify by column chromatography to yield the desired 1H-indazole.
In Vitro Kinase Inhibition Assay (Example: PLK4)
The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay.
-
Reagents and Materials: Recombinant human PLK4 enzyme, appropriate peptide substrate, ATP, kinase assay buffer, and the test compound (e.g., a derivative of 6-Chloro-5-methyl-1H-indazole).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the PLK4 enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) by fitting the data to a dose-response curve.
-
Visualizing the Role of Indazole Scaffolds in Kinase Inhibition
The following diagrams illustrate the general principle of indazole-based kinase inhibition and a typical synthetic workflow.
Caption: Indazole core interacting with the kinase hinge region.
Caption: General synthetic route to 1H-indazoles.
Conclusion
6-Chloro-5-methyl-1H-indazole represents a strategically designed building block for the development of novel kinase inhibitors. The combination of a 6-chloro and a 5-methyl substituent on the indazole core offers the potential for enhanced potency, selectivity, and favorable pharmacokinetic properties. While direct comparative data for this specific scaffold is limited in publicly available literature, analysis of related indazole-based inhibitors, particularly those targeting PLK4, provides strong rationale for its utility in drug discovery programs. The synthetic accessibility of this scaffold, coupled with established in vitro assays for kinase inhibition, provides a clear path for its evaluation and incorporation into new chemical entities targeting a range of kinases implicated in human diseases.
References
- D. J. W. Paton, A. T. B. Tran, A. M. D. Taylor, A Practical, Metal-Free Synthesis of 1H-Indazoles. Org. Lett.13, 3466-3469 (2011).
- Y. Wang, et al., Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chem. Commun.52, 8839-8842 (2016).
- S. B. Landge, et al., Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. J. Chil. Chem. Soc.67, 5422-5426 (2022).
- J. A. Ellman, R. A. St. Jean, S. M. Hannick, Method of synthesizing 1H-indazole compounds. U.S.
- S. Kansız, Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound.
- D. Kalinowski, et al., Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. Int. J. Mol. Sci.24, 1657 (2023).
- Y. Yu, et al., Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Med. Chem.14, 1293-1305 (2023).
- S. Babu Boga, et al., Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorg. Med. Chem. Lett.26, 2600-2604 (2016).
- Y. Yu, et al., Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing (2023).
- T. Wang, et al., Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. Bioorg. Chem.148, 107391 (2024).
- P. K. Jayaraju, et al., Structures of kinase inhibitors containing an indazole moiety.
- A. Singh, et al., Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Adv.11, 22765-22791 (2021).
- N.-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI (2021).
- Y. Wang, et al., Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Front. Cell Dev. Biol.9, 690293 (2021).
- H. Wang, et al., The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorg. Med. Chem. Lett.25, 1048-1051 (2015).
- O. V. Hryhorenko, et al., Rational design of apoptosis signal-regulating kinase 1 inhibitors: discovering novel structural scaffold. J. Med. Chem.58, 4647-4660 (2015).
- A. D. Bohem, et al.
- VEGFR-2 inhibitor. Wikipedia.
- Y. Yu, et al., Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. J. Med. Chem.66, 1293-1305 (2023).
- Y. Zhang, et al., Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors. RSC Med. Chem.11, 1958-1963 (2020).
- M. A. Ali, et al., Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules28, 293 (2022).
- C. N. Can, et al., Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Adv.12, 25615-25633 (2022).
- O. V. Hryhorenko, et al., Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one. Bioorg. Med. Chem.23, 3275-3283 (2015).
- O. V. Hryhorenko, et al., Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one.
Sources
- 1. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
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- 5. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
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- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
